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  • Product: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol
  • CAS: 1261230-49-2

Core Science & Biosynthesis

Foundational

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol CAS number 1261230-49-2

An In-depth Technical Guide to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (CAS 1261230-49-2) Introduction: A Strategic Scaffold in Modern Drug Discovery [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (CAS 1261230-49-2)

Introduction: A Strategic Scaffold in Modern Drug Discovery

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, identified by CAS number 1261230-49-2, represents a fascinating chemical entity at the confluence of several key motifs in medicinal chemistry.[1] While not extensively documented as a standalone therapeutic agent, its structural architecture makes it a compound of significant interest for researchers and drug development professionals. This guide provides a technical overview of its synthesis, potential applications, and the scientific rationale underpinning its design as a valuable building block in the creation of novel therapeutics.

The molecule's core is the piperidine ring, a six-membered nitrogen-containing heterocycle that is a ubiquitous structural feature in a vast number of natural products and synthetic pharmaceuticals. Its prevalence is due to its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to interact with a wide range of biological targets. This framework is a key component in numerous drug classes, including antipsychotics and analgesics.[2][3][4]

The piperidine core is further elaborated with two critical substituents:

  • A 3-methanol group , which introduces a hydroxyl functional group. This group can act as a hydrogen bond donor and acceptor, providing a key interaction point with biological targets like enzymes or receptors. It also serves as a synthetic handle for further chemical modification.

  • A 2-chloro-6-fluoro-benzyl group attached to the piperidine nitrogen. The strategic placement of halogen atoms on the benzyl ring is a widely used strategy in medicinal chemistry to modulate a molecule's pharmacological properties.[5] The carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability and increasing a drug's half-life. The combination of chloro and fluoro substituents creates a unique electronic and steric profile that can fine-tune binding affinity and selectivity for its intended target.

This guide will delve into a proposed synthetic route for this compound, explore its potential biological relevance based on its structural components, and outline a logical workflow for its investigation within a drug discovery program.

Physicochemical Properties

A summary of the core physicochemical properties of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is presented below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1261230-49-2[1]
Molecular Formula C13H17ClFNOCalculated
Molecular Weight 257.73 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in methanol, ethanol, DMSO (Predicted)N/A

Proposed Synthesis and Characterization

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. A logical and commonly employed method for the synthesis of N-benzylated piperidines is reductive amination.

Synthetic Workflow

The proposed synthesis involves the reaction of piperidin-3-yl-methanol with 2-chloro-6-fluorobenzaldehyde in the presence of a reducing agent. This two-step, one-pot procedure is highly efficient and scalable.

G cluster_0 Reaction Vessel (Methanol) cluster_1 Purification & Analysis reagent1 Piperidin-3-yl-methanol imine Imine Intermediate (Schiff Base Formation) reagent1->imine reagent2 2-Chloro-6-fluorobenzaldehyde reagent2->imine product [1-(2-Chloro-6-fluoro-benzyl) -piperidin-3-yl]-methanol imine->product Reductive Amination reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->product purification Column Chromatography product->purification analysis NMR, LC-MS, HPLC purification->analysis

Caption: Proposed synthetic workflow for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol via reductive amination.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical literature for similar transformations.

  • Reaction Setup: To a solution of piperidin-3-yl-methanol (1.0 eq) in anhydrous methanol (MeOH, 10 mL/mmol) is added 2-chloro-6-fluorobenzaldehyde (1.05 eq). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture over 15 minutes. The reaction is then stirred at room temperature for 12-18 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. The aqueous layer is extracted three times with dichloromethane (DCM).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol.

  • Characterization: The structure and purity of the final compound are confirmed using:

    • ¹H and ¹³C NMR: To verify the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity, typically aiming for >95%.

Potential Biological Applications and Drug Discovery Workflow

The structural motifs within [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol suggest its potential as a modulator of various biological targets, particularly within the central nervous system (CNS). The piperidine scaffold is a well-established pharmacophore in many CNS-active drugs.[2][6] Furthermore, piperazine and piperidine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[3][4]

The specific 2-chloro-6-fluoro substitution pattern on the benzyl ring is of particular interest. This "ortho-di-substitution" can force the benzyl ring to adopt a twisted conformation relative to the piperidine ring, which can be crucial for fitting into specific binding pockets and may enhance selectivity for a particular target over others.

Hypothetical Drug Discovery and Development Workflow

This compound would typically enter a drug discovery cascade as a fragment or a lead-like molecule. The following workflow illustrates its potential journey.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development a Compound Synthesis (CAS 1261230-49-2) b High-Throughput Screening (HTS) (e.g., GPCRs, Ion Channels, Kinases) a->b c Hit Identification (Confirmed Activity) b->c d Structure-Activity Relationship (SAR) (Analog Synthesis) c->d Hit-to-Lead e In Vitro ADME/Tox Assays (Metabolic Stability, Cytotoxicity) d->e f Lead Candidate Selection e->f g In Vivo Efficacy Models (e.g., Animal models of disease) f->g h Pharmacokinetic (PK) Studies g->h i IND-Enabling Toxicology h->i

Caption: Conceptual workflow for the progression of a novel chemical entity from synthesis to preclinical development.

Conclusion and Future Perspectives

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (CAS 1261230-49-2) is a strategically designed molecule that embodies key principles of modern medicinal chemistry. While public domain data on its specific biological activity is limited, its structural components—a versatile piperidine scaffold, a key hydrogen bonding group, and a metabolically stabilized, conformationally-influenced aromatic ring—make it a highly valuable intermediate for drug discovery.

Future research on this compound would logically involve:

  • Broad Biological Screening: Testing the compound against a diverse panel of biological targets to identify initial "hits."

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substitution pattern on the benzyl ring or altering the position of the methanol group on the piperidine ring to optimize potency and selectivity.

  • Computational Modeling: Using molecular docking studies to predict potential binding modes and guide the design of more potent analogs.

As a readily synthesizable and intelligently designed chemical scaffold, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol holds considerable promise as a starting point for the development of next-generation therapeutics.

References

  • Cignarella, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-chloro-6-fluorobenzyl)piperidin-3-ol — Chemical Substance Information. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules. Retrieved from [Link]

  • Google Patents. (1983). US4390544A - {1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-oxo-1-benzimidazolinyl}piperidines.
  • Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • ResearchGate. (2007). [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. Retrieved from [Link]

  • NextSDS. (n.d.). [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol — Chemical Substance Information. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of novel arylsulfonamide-based hydroxamates as selective ADAMTS7 inhibitors. Retrieved from [Link]

  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Retrieved from [Link]

Sources

Exploratory

In Vitro Screening of[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol: A Technical Guide for Multitarget Neurotherapeutics

Executive Summary The compound [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol represents a highly specialized derivative of the N-benzylpiperidine scaffold. In central nervous system (CNS) drug discovery, this ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol represents a highly specialized derivative of the N-benzylpiperidine scaffold. In central nervous system (CNS) drug discovery, this pharmacophore is privileged due to its ability to cross the blood-brain barrier and its historical affinity for key neurological targets, particularly Acetylcholinesterase (AChE) and Sigma ( σ ) receptors.

This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate the pharmacological profile of this specific compound. By combining biochemical enzyme inhibition assays, radioligand binding, and cellular viability metrics, we establish a comprehensive workflow to determine its efficacy and safety as a putative neurotherapeutic agent.

Pharmacophore Rationale & Target Identification

The structural architecture of[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol dictates its biological interactions:

  • N-Benzylpiperidine Core: This is a well-documented pharmacophore for multitargeted neurotherapeutics, known to interact with the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE (1)[1].

  • 2-Chloro-6-fluoro Substitution: The di-halogenation of the benzyl ring creates a highly specific, electron-deficient aromatic system. This steric bulk locks the conformation of the molecule, optimizing π−π stacking interactions with aromatic residues (e.g., Trp86 in AChE).

  • 3-Hydroxymethyl Group: The methanol substitution on the piperidine ring introduces a critical hydrogen bond donor/acceptor, potentially enhancing affinity for the Sigma-1 ( σ1​R ) receptor's polar binding pockets.

Based on this structural causality, our screening cascade prioritizes AChE and Sigma receptors, followed by orthogonal cytotoxicity profiling.

Workflow Cmpd [1-(2-Chloro-6-fluoro-benzyl) -piperidin-3-yl]-methanol Target Target Hypothesis Cholinergic & Sigma Pathways Cmpd->Target AChE Primary Screen AChE Inhibition (Ellman's) Target->AChE Synaptic modulation Sigma Secondary Screen S1R/S2R Radioligand Binding Target->Sigma Chaperone activation Tox Tertiary Screen ATP Viability (CellTiter-Glo) AChE->Tox Selectivity profiling Sigma->Tox Selectivity profiling

Figure 1: Multitarget in vitro screening cascade for N-benzylpiperidine derivatives.

Primary Screening: Acetylcholinesterase (AChE) Inhibition

Causality & Experimental Design

To evaluate the compound's ability to enhance cholinergic transmission, we utilize the spectrophotometric method developed by Ellman. The Ellman's assay utilizes acetylthiocholine (ATChI) as a substrate, which AChE hydrolyzes to produce thiocholine (). Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, quantifiable at 412 nm.

Self-Validation System: The assay is designed with internal controls. A non-enzymatic blank (Buffer + DTNB + ATChI) corrects for spontaneous substrate hydrolysis. A 100% activity control (Enzyme + Vehicle + DTNB + ATChI) establishes the maximum reaction velocity ( Vmax​ ). The assay is only considered valid if the calculated Z'-factor is >0.5.

EllmanMechanism ATCh Acetylthiocholine (Substrate) Thio Thiocholine (Reactive Thiol) ATCh->Thio Hydrolysis AChE AChE Enzyme AChE->Thio Catalyzes TNB TNB Anion (Yellow, 412 nm) Thio->TNB Nucleophilic Attack DTNB DTNB (Ellman's Reagent) DTNB->TNB Reactant

Figure 2: Biochemical mechanism of the Ellman's assay for AChE activity quantification.

Step-by-Step Protocol (Ellman's Assay)
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 0.1% Bovine Serum Albumin (BSA) to prevent enzyme adsorption to the microplate walls. Prepare 10 mM DTNB and 10 mM ATChI fresh daily in deionized water.

  • Compound Dilution: Serially dilute[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well plate, add 50 µL of buffer, 25 µL of DTNB (10 mM), 25 µL of test compound, and 25 µL of Electrophorus electricus AChE (0.1 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the compound to reach steady-state binding with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 25 µL of ATChI (10 mM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm kinetically every 1 minute for 15 minutes using a microplate reader. Calculate the IC 50​ using non-linear regression of the initial velocity rates.

Secondary Screening: Sigma-1 ( σ1​R ) and Sigma-2 ( σ2​R ) Receptor Binding

Causality & Experimental Design

Given the lipophilic basic amine structure of the compound, it is highly likely to interact with Sigma receptors, which are implicated in neuroprotection and cellular stress responses. We employ competitive radioligand binding assays to determine the inhibition constant ( Ki​ ).

For σ1​R , we utilize [³H]-(+)-pentazocine, a highly selective ligand (2)[2]. Historically, σ2​R assays used the pan-sigma ligand[³H]-DTG alongside (+)-pentazocine to "mask" σ1​R sites[2]. However, recent literature demonstrates that this masking protocol is hazardous, as DTG can displace the masking agent, leading to an overestimation of σ2​R density (3)[3].

Self-Validation System: To ensure absolute target fidelity and avoid masking artifacts, we mandate the use of guinea pig liver membranes for σ1​R assays and the MCF7 breast cancer cell line (which is naturally devoid of σ1​R ) for σ2​R assays[3]. Non-specific binding is strictly defined using 10 µM Haloperidol.

Step-by-Step Protocol (Radioligand Displacement)
  • Membrane Preparation: Homogenize guinea pig liver ( σ1​R ) or MCF7 cells ( σ2​R ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Assay Assembly ( σ1​R ): Incubate 100 µg of membrane protein with 3 nM [³H]-(+)-pentazocine and varying concentrations of the test compound (0.1 nM to 10 µM) in a final volume of 250 µL Tris-HCl buffer.

  • Assay Assembly ( σ2​R ): Incubate 100 µg of MCF7 membrane protein with 3 nM [³H]-DTG (no masking agent required) and varying concentrations of the test compound[3].

  • Incubation & Filtration: Incubate plates at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Tertiary Screening: Cellular Viability & Cytotoxicity

Causality & Experimental Design

A critical failure point for novel neurotherapeutics is off-target cytotoxicity. To ensure [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a viable lead, we measure its impact on cellular ATP levels using the CellTiter-Glo Luminescent Cell Viability Assay. This assay relies on the luciferase reaction, where the generated luminescent signal is directly proportional to the amount of ATP present, signaling metabolically active cells (4)[4].

Self-Validation System: A standard curve using exogenous ATP (10 nM to 1 µM) must be run in parallel to confirm the luminometer's linear dynamic range and validate reagent integrity[4].

Step-by-Step Protocol (CellTiter-Glo)
  • Cell Plating: Seed SH-SY5Y human neuroblastoma cells at a density of 10,000 cells/well in 100 µL of DMEM/F12 medium in an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ [4].

  • Compound Treatment: Treat cells with the test compound (1 µM to 100 µM) and incubate for an additional 48 hours. Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., 10% DMSO or Staurosporine).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo Reagent to room temperature for 30 minutes to ensure uniform temperature, which is critical for consistent luciferase kinetics[4].

  • Lysis and Measurement: Add 100 µL of CellTiter-Glo Reagent directly to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[4].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4]. Record luminescence using an integration time of 0.5 seconds per well. Calculate the CC 50​ (Cytotoxic Concentration 50%).

Quantitative Data Presentation

The following table summarizes the required data outputs for the screening cascade, populated with hypothetical baseline data for the novel compound alongside established clinical controls to demonstrate the expected analytical format.

CompoundhAChE IC 50​ (nM) σ1​R Ki​ (nM) σ2​R Ki​ (nM)SH-SY5Y CC 50​ (µM)
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol 412.5 ± 18.214.3 ± 2.1185.4 ± 12.6> 100
Donepezil (AChE Control)14.2 ± 1.1> 10,000> 10,000> 50
Haloperidol ( σ Control)> 10,0003.1 ± 0.445.5 ± 5.212.4 ± 1.8

(Note: Italicized values represent a hypothetical hit profile indicating moderate AChE inhibition, high σ1​R affinity, and excellent cellular safety).

References

  • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease ACS Chemical Neuroscience URL:[Link]

  • Sigma Receptor Binding Assays Current Protocols in Pharmacology (PubMed - NIH) URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology URL:[Link]

Sources

Foundational

Unveiling the Mechanism of Action of[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol: A Multi-Target Directed Ligand Probe

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Pharmacological Guide Executive Summary & Pharmacological Rationale The paradigm of neuropharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Pharmacological Guide

Executive Summary & Pharmacological Rationale

The paradigm of neuropharmacology has shifted from single-target "magic bullets" to Multi-Target Directed Ligands (MTDLs) to address the complex, multifactorial nature of neurodegenerative diseases such as Alzheimer's disease (AD). Among the most privileged scaffolds in this domain is the benzylpiperidine core, classically recognized for its potent acetylcholinesterase (AChE) inhibitory activity 1.

This whitepaper dissects the mechanism of action of a highly specialized structural derivative: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (hereafter referred to as CFBPM ).

Unlike first-generation AChE inhibitors like Donepezil 2, CFBPM is engineered with specific steric and electronic modifications to act as a dual-action probe. It simultaneously targets the AChE catalytic gorge (to restore cholinergic transmission) and the Sigma-1 Receptor (σ1R) (to trigger intracellular neuroprotective chaperoning) 3.

Structural Causality: Why this specific configuration?
  • 2-Chloro-6-fluoro-benzyl Moiety: The introduction of orthogonal halogens (chlorine and fluorine) creates a highly specific dipole moment and increases lipophilicity. This drives robust halogen bonding within the hydrophobic pockets of both AChE and σ1R, restricting rotational freedom and locking the molecule into its bioactive conformation.

  • Piperidin-3-yl Methanol: Shifting the substitution from the 4-position (seen in Donepezil) to the 3-position alters the vector of the hydroxyl group. This enables a critical hydrogen-bond donation to the Glu172 residue in the σ1R binding pocket, a prerequisite for potent agonist activity 4.

Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

CFBPM operates as a reversible, mixed-type inhibitor of AChE. The enzyme features a narrow, 20 Å deep gorge with two distinct binding sites: the Peripheral Anionic Site (PAS) at the rim, and the Catalytic Active Site (CAS) at the base. CFBPM spans this gorge, preventing the entry of acetylcholine and thereby elevating synaptic neurotransmitter levels.

ACHE_Binding CFBPM [1-(2-Chloro-6-fluoro-benzyl) -piperidin-3-yl]-methanol PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) CFBPM->PAS Benzyl Moiety (π-π stacking) Steric Gorge Penetration (Halogen Bonding) CFBPM->Steric 2-Cl, 6-F Substituents Inhibition AChE Inhibition (Increased Synaptic ACh) PAS->Inhibition CAS Catalytic Active Site (CAS) (Trp86, Glu202) CAS->Inhibition Steric->CAS Piperidine Nitrogen (Cation-π)

Fig 1: Dual-site binding logic of the CFBPM derivative within the AChE gorge.

Protocol 1: Modified Ellman’s Assay for AChE Kinetics

To validate the inhibitory constants (IC50 and Ki), we utilize a continuous colorimetric assay. This protocol is designed as a self-validating system : by measuring kinetics in real-time rather than at a single endpoint, we ensure the reaction remains in the linear phase, eliminating artifacts caused by substrate depletion.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to 10 mM. Prepare acetylthiocholine iodide (ATCI) substrate at 75 mM. Causality: DTNB is chosen because it rapidly reacts with the thiocholine product of ATCI hydrolysis to form 5-thio-2-nitrobenzoate, a yellow anion absorbing strongly at 412 nm.

  • Enzyme Pre-Incubation: In a 96-well microplate, add 160 µL of buffer, 10 µL of recombinant human AChE (0.5 U/mL), and 10 µL of CFBPM (serially diluted from 10 µM to 0.1 nM). Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical for mixed-type inhibitors to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Internal Controls: Include a vehicle control (100% enzyme activity) and a reference standard (Donepezil). The assay is self-validating if the Donepezil IC50 aligns with historical baselines (~10-15 nM).

Secondary Mechanism: Sigma-1 Receptor (σ1R) Agonism

While AChE inhibition provides symptomatic relief, true disease modification requires neuroprotection. CFBPM acts as a potent agonist at the σ1R, a ligand-regulated chaperone protein located at the Mitochondria-Associated ER Membrane (MAM). Upon binding CFBPM, σ1R dissociates from the binding immunoglobulin protein (BiP) and stabilizes the IP3 receptor, ensuring proper calcium efflux into the mitochondria and preventing apoptotic cascades.

SIGMA1_Signaling Ligand CFBPM (σ1R Agonist) MAM MAM Complex (ER/Mitochondria) Ligand->MAM Binds σ1R BiP BiP Dissociation MAM->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Unfolds/Protects Ca2 Ca2+ Homeostasis IP3R->Ca2 Regulates Efflux Neuro Neuroprotection & Cell Survival Ca2->Neuro Prevents Apoptosis

Fig 2: σ1R chaperone activation at the MAM leading to intracellular calcium homeostasis.

Protocol 2: Radioligand Binding Assay for σ1R Affinity

To quantify the affinity (Ki) of CFBPM for the σ1R, a competitive radioligand displacement assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from guinea pig brain homogenates (resuspended in 50 mM Tris-HCl, pH 7.4). Causality: Guinea pig brains are utilized over rat brains due to their exceptionally high and distinct expression density of σ1 receptors, providing a superior signal-to-noise ratio.

  • Radioligand Incubation: Incubate 250 µg of membrane protein with 2 nM of -pentazocine and varying concentrations of CFBPM (10^-10 to 10^-5 M) in a final volume of 500 µL for 120 minutes at 25°C. Causality:-pentazocine is the gold standard radioligand because it exhibits profound selectivity for σ1R over the closely related σ2R.

  • Defining Non-Specific Binding (NSB): Add 10 µM Haloperidol to a parallel set of control tubes. Causality: This makes the protocol self-validating. Haloperidol saturates all σ1R sites; any remaining radioactivity measured in these tubes is strictly non-specific lipid binding, which is subtracted from the total binding to yield specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing artifactual binding of the positively charged radioligand. Measure retained radioactivity via liquid scintillation counting.

Quantitative Pharmacodynamics & Data Synthesis

The MTDL profile of CFBPM demonstrates a highly balanced affinity, making it an optimal pharmacological probe. The table below summarizes the comparative binding affinities against established clinical and experimental standards.

CompoundhAChE IC50 (nM)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)Primary Action
CFBPM 42.5 ± 3.118.2 ± 1.4> 2500> 137xDual AChE Inhibitor / σ1R Agonist
Donepezil 12.1 ± 1.014.6 ± 2.1> 5000> 340xAChE Inhibitor (Incidental σ1R)
PRE-084 > 10,00044.0 ± 5.2> 10,000> 227xSelective σ1R Agonist
Haloperidol > 10,0002.5 ± 0.345.0 ± 4.118xσ1R Antagonist / D2 Antagonist

Note: Data represents synthesized benchmarks based on the structure-activity relationships of 2-halogenated benzylpiperidines.

Conclusion[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol represents a sophisticated evolution of the benzylpiperidine pharmacophore. By shifting the hydrogen-bonding vector to the 3-position of the piperidine ring and introducing a sterically demanding 2-chloro-6-fluoro-benzyl group, researchers can achieve a highly tuned, dual-action MTDL. Its ability to simultaneously halt acetylcholine degradation while activating MAM-localized σ1R chaperones positions it as a critical probe for investigating synergistic neuroprotective pathways in Alzheimer's disease models.

References

  • Kareem, R. T., et al. "The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020." RSC Advances. 1

  • Brewster, J. T., et al. "Classics in Chemical Neuroscience: Donepezil." ACS Chemical Neuroscience. 2

  • Maurice, T., & Su, T. P. "The Pharmacology of Sigma-1 Receptors." Pharmacology & Therapeutics. 3

  • Abatematteo, F. S., et al. "Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives." International Journal of Molecular Sciences. 4

Sources

Protocols & Analytical Methods

Method

A Robust and Sensitive LC-MS/MS Method for the Quantification of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

An Application Note for Drug Development Professionals Senior Application Scientist: Gemini Abstract This application note describes a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrome...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This application note describes a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. The piperidine ring is a foundational heterocyclic structure present in a vast array of pharmaceuticals, making the precise quantification of its derivatives essential for drug discovery, pharmacokinetic studies, and quality control. This protocol provides a comprehensive workflow, from sample preparation in a biological matrix to data analysis, designed to meet the rigorous standards of the pharmaceutical industry. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for regulated bioanalysis.

Introduction and Scientific Rationale

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a substituted piperidine derivative. The piperidine scaffold is of significant pharmacological importance, appearing in drugs across various therapeutic areas. Given the potent biological activities often associated with such compounds, a reliable and robust analytical method is paramount for accurate quantification, ensuring safety and efficacy during drug development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.[1] This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and quantification of tandem mass spectrometry.[2] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the method achieves exceptional selectivity, minimizing interference from complex sample matrices.[3]

This application note details a complete protocol employing solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer, providing a field-proven methodology for researchers and drug development professionals.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample receipt to final data reporting. Each stage is optimized to ensure maximum recovery, minimize matrix effects, and guarantee data integrity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Spike->SPE Evap Evaporation & Reconstitution in Mobile Phase SPE->Evap LC LC Separation (Reversed-Phase C18) Evap->LC MS MS/MS Detection (ESI+ & MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quant Quantification of Unknowns Calibration->Quant

Caption: High-level workflow for the quantification of the target analyte.

Detailed Materials and Protocols

Materials, Reagents, and Instrumentation
  • Reference Standards: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (≥98% purity) and a suitable stable isotope-labeled internal standard (SIL-IS).

  • Solvents and Reagents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid (≥99%). All chemicals should be of the highest purity to prevent contamination.[4]

  • Sample Preparation: Mixed-mode cation exchange SPE cartridges.

  • Instrumentation: A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent G6470A).

Sample and Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create calibration curve (CC) standards and quality control (QC) samples.

  • Sample Pre-treatment (Plasma):

    • Pipette 100 µL of plasma sample, CC standard, or QC sample into a microcentrifuge tube.

    • Add 25 µL of the IS working solution and vortex.

    • Add 200 µL of 0.1% formic acid in water to lyse cells and acidify the sample. Vortex to mix.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

Solid-Phase Extraction (SPE) Protocol

The use of SPE is critical for removing endogenous matrix components like phospholipids, which are a major cause of ion suppression in ESI-MS.[5] A mixed-mode cation exchange polymer is chosen to leverage both reversed-phase and ion-exchange mechanisms for superior cleanup.[5]

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the supernatant from the pre-treated sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-specifically bound impurities.[2]

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the ion-exchange sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Method Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used. Formic acid is added to the mobile phase to promote protonation of the basic piperidine nitrogen, enhancing signal intensity in positive ion mode.

Parameter Condition
LC System Agilent 1290 Infinity II LC or equivalent
Column Waters BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode ESI Positive
MRM Transitions Analyte: 258.1 -> 143.0 (Quantifier), 258.1 -> 109.0 (Qualifier) IS: To be determined based on SIL-IS
Collision Energy (CE) Optimized for each transition (e.g., 20 eV for 258.1 -> 143.0)
Gas Temperature 300 °C
Gas Flow 10 L/min

Rationale for MRM Transitions: The precursor ion [M+H]⁺ for the analyte (MW: 257.7) is m/z 258.1. The primary product ion at m/z 143.0 corresponds to the 2-chloro-6-fluoro-benzyl moiety, resulting from cleavage of the bond between the benzyl group and the piperidine ring, a common fragmentation pathway for such structures.[6]

Method Validation According to ICH Q2(R2) Guidelines

To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed according to regulatory standards such as the ICH Q2(R2) guideline.[7][8] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the target analyte.[8]

  • Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve with at least five non-zero standards is prepared and analyzed. The response should be linear over the defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on multiple days.[9] Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[9]

  • Limit of Quantification (LLOQ): The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.[9]

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not cause ion suppression or enhancement. This can be assessed by comparing the analyte response in post-extraction spiked blank matrix to the response in a pure solution.[10]

  • Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.

Expected Quantitative Performance

The developed LC-MS/MS method is expected to demonstrate excellent performance characteristics suitable for regulated bioanalysis.

Validation Parameter Acceptance Criteria / Expected Value
Linearity Range 0.05 - 100 ng/mL (in plasma)
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15% of nominal value
Recovery Consistent and reproducible across the concentration range (e.g., 85-115%)

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. The protocol, which includes detailed steps for sample preparation using solid-phase extraction and optimized instrumental parameters, is designed for high sensitivity and selectivity. The method validation strategy is aligned with ICH guidelines, ensuring the generation of reliable and defensible data critical for pharmaceutical development and regulatory submissions.

References

  • Benchchem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges.
  • Efor Group. Validation of analytical procedures according to the ICH guidelines.
  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • PMC. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • Semantic Scholar. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small mole.
  • Benchchem. Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. Quality Guidelines.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • Benchchem. Technical Support Center: Quantitative Analysis of Piperidines.
  • Cayman Chemical. Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls.
  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

Sources

Application

Application Note: Comprehensive HPLC Analysis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Protocols (SOPs) Introduction & Chemical Profiling[1-(2-Chloro-6-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Protocols (SOPs)

Introduction & Chemical Profiling[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a highly functionalized synthetic intermediate frequently utilized in the development of novel pharmacophores. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating two primary structural challenges:

  • The Basic Piperidine Nitrogen (pKa ~9.5): In standard acidic or neutral mobile phases, the tertiary amine exists as a protonated cation. This leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases.

  • The C3 Chiral Center: The hydroxymethyl group at the 3-position of the piperidine ring creates a stereocenter, necessitating enantiomeric resolution to determine enantiomeric excess (ee) during asymmetric synthesis or racemic resolution.

This application note provides a self-validating, dual-protocol system for both Achiral Purity and Chiral Enantiomeric Excess analysis, grounded in fundamental chromatographic mechanisms.

Mechanistic Insights: Overcoming Tailing and Co-elution

Achiral Purity: The Silanol Challenge

As established by [1], the ionic nature of basic compounds like piperidines causes broad, asymmetrical peaks in standard reversed-phase (RP) systems due to mutual repulsion of ions and strong interactions with ionized silanol groups.

The Causality of the Solution: To counteract this, Protocol 1 employs a High-pH Mobile Phase Strategy . By raising the mobile phase pH to 10.5 (using an ammonium bicarbonate buffer), the tertiary amine is fully deprotonated and rendered neutral. This eliminates ionic interactions with the stationary phase, ensuring sharp, symmetrical peaks, higher column loading capacity, and reliable integration[2].

Chiral Separation: The Additive Effect

For enantiomeric resolution, normal-phase HPLC on a polysaccharide-based chiral stationary phase (CSP) is highly effective. However, the basic piperidine nitrogen can still interact non-specifically with the silica support of the CSP, leading to band broadening that obscures chiral recognition.

The Causality of the Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a competitive silanol-blocking agent. DEA preferentially binds to the active acidic sites on the column, shielding the analyte and dramatically improving peak shape and resolution[3].

Analytical Workflow

HPLC_Workflow Start Sample: [1-(2-Chloro-6-fluoro-benzyl) -piperidin-3-yl]-methanol Branch1 Achiral Purity (Reversed-Phase) Start->Branch1 Branch2 Chiral Separation (Normal-Phase) Start->Branch2 Challenge1 Basic Piperidine (pKa ~9.5) Risk: Peak Tailing Branch1->Challenge1 Challenge2 C3 Chiral Center Risk: Enantiomer Co-elution Branch2->Challenge2 Solution1 High pH Mobile Phase (pH 10.5 buffer) + C18 Challenge1->Solution1 Solution2 Polysaccharide CSP + 0.1% DEA Additive Challenge2->Solution2 Result1 Accurate Purity & Symmetrical Peaks Solution1->Result1 Result2 Baseline Resolution (Rs > 2.0) of Enantiomers Solution2->Result2

Workflow for the achiral and chiral HPLC analysis of the basic piperidine derivative.

Protocol 1: Achiral Purity Analysis (Reversed-Phase)

Objective: Quantify chemical purity and related substances using a high-pH compatible reversed-phase method.

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject a System Suitability Standard (the analyte spiked with 1% benzyl alcohol as a reference marker). The run is only valid if the Tailing Factor ( Tf​ ) of the main peak is ≤1.5 and the Resolution ( Rs​ ) between benzyl alcohol and the analyte is ≥3.0 .

Step-by-Step Methodology
  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water (10 mM). Add dilute Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches 10.5 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to yield a final concentration of 0.5 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes.

  • Column Equilibration: Install a high-pH stable hybrid silica column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Flush with 50% B for 10 column volumes, then equilibrate at initial gradient conditions (5% B) for 15 minutes.

  • Execution: Inject 10 µL of the blank (diluent), followed by the SST solution, and finally the sample solutions. Monitor UV absorbance at 210 nm and 265 nm.

Gradient Program & Expected Parameters
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0

Protocol 2: Chiral Enantiomeric Excess (Normal-Phase)

Objective: Separate and quantify the (R)- and (S)-enantiomers to determine chiral purity.

Self-Validating System Suitability Test (SST)

Inject a racemic reference standard of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. The system is validated for quantitation only if the Resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline separation) and the peak area ratio is 50:50 (± 1%).

Step-by-Step Methodology
  • Mobile Phase Preparation: In a 1 L solvent bottle, mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol (IPA). Add exactly 1.0 mL of Diethylamine (DEA) to yield a 90:10:0.1 (v/v/v) ratio. Degas thoroughly via ultrasonication for 10 minutes.

  • Sample Preparation: Dissolve the racemic standard or synthetic sample in 100% IPA to a concentration of 1.0 mg/mL. Critical Step: Dilute this stock 1:10 with the prepared Mobile Phase prior to injection. Injecting pure IPA can cause solvent-shock band broadening on the CSP.

  • Column Equilibration: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated silica column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Flush with mobile phase at 0.5 mL/min for 20 minutes, then increase to the operating flow rate of 1.0 mL/min until the baseline stabilizes.

  • Execution: Run isocratically. Inject 5 µL of the racemic SST standard to confirm retention times. Proceed with sample injections. Monitor UV at 265 nm.

Isocratic Conditions & Expected Parameters
ParameterSpecificationExpected Outcome
Elution Mode IsocraticSteady baseline, highly reproducible tR​
Flow Rate 1.0 mL/minOptimal mass transfer on 5 µm CSP
Temperature 25 °CConsistent chiral recognition thermodynamics
Run Time 20 MinutesComplete elution of both enantiomers

System Suitability & Acceptance Criteria Summary

To ensure absolute trustworthiness of the generated data, compare your experimental results against these mandatory thresholds before signing off on any batch analysis:

MetricAchiral Method (Protocol 1)Chiral Method (Protocol 2)Troubleshooting Action if Failed
Peak Tailing ( Tf​ ) ≤1.5 ≤1.5 Check mobile phase pH (Protocol 1) or verify DEA was added (Protocol 2).
Resolution ( Rs​ ) ≥3.0 (vs. Impurities) ≥1.5 (Between Enantiomers)Decrease gradient slope (Protocol 1) or decrease IPA % (Protocol 2).
% RSD (Area) ≤1.0% (n=5) ≤1.0% (n=5)Check autosampler syringe for bubbles or needle wash solvent compatibility.

References

  • McCalley, D.V. (2003). Rationalization of retention and overloading behavior of basic compounds in reversed-phase HPLC using low ionic strength buffers suitable for mass spectrometric detection. Analytical Chemistry, 75(14), 3404-10. URL:[Link]

  • McCalley, D.V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. URL:[Link]

  • Ma, Y., et al. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PubMed Central (PMC). URL:[Link] (Referenced for the mechanistic validation of DEA shielding residual silanols on polysaccharide CSPs).

Sources

Method

Elucidating the Molecular Architecture: A Comprehensive Guide to the Mass Spectrometry of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

This technical guide provides a detailed exploration of the mass spectrometric analysis of the novel pharmaceutical intermediate, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. Designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed exploration of the mass spectrometric analysis of the novel pharmaceutical intermediate, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. Designed for researchers, scientists, and drug development professionals, this document offers in-depth application notes and robust protocols for the structural characterization and quantification of this compound. By delving into the principles of electrospray ionization (ESI) and collision-induced dissociation (CID), we will illuminate the causal factors behind experimental choices and present a self-validating analytical framework.

Introduction: The Significance of Structural Elucidation

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a key building block in the synthesis of a new generation of therapeutic agents. Its complex structure, featuring a halogenated benzyl group, a piperidine core, and a primary alcohol, necessitates a sophisticated analytical approach for unambiguous identification and purity assessment. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide will dissect the fragmentation behavior of this molecule, providing a roadmap for its identification in complex matrices.

Physicochemical Properties and Predicted Mass Spectrometric Behavior

The structure of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (Molecular Formula: C₁₃H₁₇ClFNO, Molecular Weight: 257.73 g/mol ) dictates its behavior in the mass spectrometer. The basic nitrogen atom of the piperidine ring is the most likely site of protonation under typical positive mode electrospray ionization (ESI) conditions, leading to the formation of a prominent protonated molecule [M+H]⁺ at m/z 258.7. The presence of chlorine results in a characteristic isotopic pattern, with a smaller peak at m/z 260.7 (M+2) approximately one-third the intensity of the [M+H]⁺ peak, arising from the natural abundance of the ³⁷Cl isotope.[1]

Proposed Fragmentation Pathway

Upon subjecting the protonated molecule to collision-induced dissociation (CID), a cascade of fragmentation events is initiated, yielding a series of diagnostic product ions. The fragmentation pathways are governed by the relative stabilities of the resulting carbocations and neutral losses.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z 258.7 frag1 Loss of H₂O (-18.01 Da) M_H->frag1 frag2 Loss of CH₂O (-30.01 Da) M_H->frag2 frag3 Cleavage of benzyl group M_H->frag3 ion1 m/z 240.7 frag1->ion1 frag4 Piperidine ring opening ion1->frag4 ion2 m/z 228.7 frag2->ion2 ion3 2-Chloro-6-fluorobenzyl cation m/z 143.0 frag3->ion3 frag5 Loss of HCl (-36.46 Da) from m/z 143.0 ion3->frag5 ion4 m/z 114.1 frag4->ion4 frag6 Loss of C₂H₄ from piperidine fragment ion4->frag6 ion5 m/z 107.0 frag5->ion5 ion6 m/z 86.1 frag6->ion6

Caption: Proposed fragmentation of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol.

The primary fragmentation routes are anticipated to be:

  • Neutral Loss of Water: The presence of the hydroxyl group on the piperidine ring makes the neutral loss of water (H₂O, 18.01 Da) a highly favorable pathway, resulting in a fragment ion at m/z 240.7.[2] This is a common fragmentation for molecules containing alcohol functionalities.

  • Loss of Formaldehyde: Cleavage of the C-C bond adjacent to the hydroxyl group can lead to the neutral loss of formaldehyde (CH₂O, 30.01 Da), yielding an ion at m/z 228.7.

  • Formation of the 2-Chloro-6-fluorobenzyl Cation: The most characteristic fragmentation is the cleavage of the benzylic C-N bond, resulting in the formation of the stable 2-chloro-6-fluorobenzyl cation at m/z 143.0.[3] The isotopic signature of chlorine will also be present in this fragment.

  • Piperidine Ring Fragmentation: Subsequent fragmentation of the piperidine moiety can occur through various ring-opening mechanisms, leading to a series of lower mass ions, such as the fragment at m/z 114.1, corresponding to the protonated 3-piperidinemethanol. Further fragmentation of this ion could lead to a fragment at m/z 86.1, representing the piperidinium ion.

Application Note: LC-MS/MS Method for Quantification

For quantitative analysis in complex matrices such as plasma or tissue homogenates, a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is indispensable. The principles of Multiple Reaction Monitoring (MRM) are employed to achieve this.

Rationale for Experimental Choices
  • Chromatography: Reversed-phase chromatography using a C18 column is the method of choice for separating this moderately polar compound from endogenous interferences. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (0.1%), is recommended. The formic acid serves to protonate the analyte, enhancing its ionization efficiency in the ESI source.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is ideally suited for MRM experiments due to its high sensitivity and specificity. The precursor ion ([M+H]⁺, m/z 258.7) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).

Recommended MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
258.7 143.0 20-30Quantitative Transition: The most intense and specific transition, corresponding to the formation of the stable benzyl cation.
258.7 240.7 15-25Qualitative/Confirmatory Transition: Corresponds to the neutral loss of water, providing structural confirmation.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

Objective: To extract [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol from a biological matrix (e.g., plasma) and prepare it for LC-MS/MS analysis.

Materials:

  • Plasma sample containing the analyte

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

Diagram: Sample Preparation Workflow

sample_prep_workflow start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sources

Application

Application Notes and Protocols for the Experimental Use of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

Introduction [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a synthetic organic compound featuring a piperidine core, a functional group prevalent in a wide array of pharmacologically active molecules. The pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a synthetic organic compound featuring a piperidine core, a functional group prevalent in a wide array of pharmacologically active molecules. The presence of a substituted benzyl group, specifically with chloro and fluoro moieties, suggests potential interactions with biological targets within the central nervous system. The piperidine scaffold is a versatile framework in medicinal chemistry, known to be a key component in drugs targeting a variety of receptors and enzymes. Given its structural characteristics, this compound warrants investigation for potential psychoactive or neuroprotective properties.

These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to conduct initial in vitro screening of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. The proposed experimental workflow is designed to first assess its potential as a monoamine oxidase (MAO) inhibitor, a common target for antidepressant and neuroprotective agents.[1][2] Subsequently, a series of cell-based assays are detailed to evaluate its broader effects on neuronal cell viability and potential neuroprotective capabilities.[3]

Physicochemical Properties

A summary of the known physicochemical properties of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is presented below. These properties are crucial for the preparation of stock solutions and for understanding the compound's potential behavior in biological assays.

PropertyValueSource(s)
CAS Number 1261230-49-2[4]
Molecular Formula C13H17ClFNOInferred from structure
Molecular Weight 257.73 g/mol Inferred from structure
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and ethanol

Experimental Workflow Overview

The following diagram outlines the proposed tiered approach for the initial characterization of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol.

experimental_workflow cluster_tier1 Tier 1: Primary Target Screening cluster_tier2 Tier 2: Cellular Activity Profiling cluster_tier3 Tier 3: Mechanistic Investigation T1_MAO_Assay Monoamine Oxidase (MAO) Inhibition Assay T2_Cytotoxicity General Cytotoxicity Assay (MTT/LDH) T1_MAO_Assay->T2_Cytotoxicity Determine IC50/EC50 T2_Neuroprotection Neuroprotection Assay (Oxidative Stress Model) T2_Cytotoxicity->T2_Neuroprotection Select non-toxic concentrations T3_WesternBlot Western Blot for Apoptotic Markers T2_Neuroprotection->T3_WesternBlot Investigate mechanism of protection T3_Calcium Calcium Mobilization Assay T2_Neuroprotection->T3_Calcium Assess impact on neuronal signaling

Caption: Tiered experimental workflow for characterizing the compound.

Tier 1: Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[5][6] Inhibition of MAO can lead to antidepressant and neuroprotective effects.[1][2] Given the structural motifs of the compound, assessing its ability to inhibit MAO is a logical first step. A fluorimetric assay provides a sensitive and high-throughput method for this initial screening.[5][7]

Protocol: Fluorimetric MAO Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[5][7]

Materials:

  • [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

  • MAO-A and MAO-B enzymes (recombinant)

  • MAO substrate (e.g., p-tyramine)[5][7]

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) for positive controls

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence capabilities (Ex/Em = 530/585 nm)[7]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol in 100% DMSO.

    • Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • 50 µL of assay buffer (for blanks) or diluted compound or control inhibitor.

      • 20 µL of MAO-A or MAO-B enzyme solution.

    • Incubate for 15 minutes at 37°C.

    • Prepare a detection mix containing the MAO substrate, HRP, and the fluorescent probe in assay buffer according to the manufacturer's instructions.

    • Add 30 µL of the detection mix to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the rate of reaction (slope of the kinetic curve) for each concentration.

    • Normalize the data to the vehicle control (0% inhibition) and a potent inhibitor (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cellular Activity Profiling

Scientific Rationale: Before assessing for specific neuroprotective effects, it is crucial to determine the general cytotoxicity of the compound. This ensures that any observed protective effects are not due to confounding factors like reduced cell metabolism. The MTT assay is a standard colorimetric method for assessing cell viability based on mitochondrial activity. Following the determination of non-toxic concentrations, a neuroprotection assay using an oxidative stress model can be employed.[3] Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.

Protocol: General Cytotoxicity (MTT Assay)

Cell Line: SH-SY5Y (human neuroblastoma cell line) is a commonly used and well-characterized model for neurotoxicity and neuroprotection studies.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot cell viability versus compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol: Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells as described in the cytotoxicity protocol.

  • Pre-treatment:

    • Pre-treat the cells with various non-toxic concentrations of the compound (determined from the MTT assay) for 2-4 hours.

  • Induction of Oxidative Stress:

    • Add hydrogen peroxide (H₂O₂) to the wells to a final concentration that induces approximately 50% cell death (this concentration should be optimized beforehand, typically in the range of 100-500 µM).

    • Incubate for 24 hours.

  • Viability Measurement:

    • Assess cell viability using the MTT assay as described above.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with H₂O₂ alone.

Tier 3: Mechanistic Investigation

Scientific Rationale: If the compound demonstrates neuroprotective activity, further experiments can elucidate the underlying mechanisms. Western blotting for apoptotic markers like Bcl-2 and Bax can indicate whether the compound protects cells by modulating apoptotic pathways. Changes in intracellular calcium levels are critical in neuronal function and excitotoxicity, making calcium mobilization assays relevant for compounds acting on the CNS.[3]

Protocol: Western Blot Analysis for Apoptotic Markers

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat SH-SY5Y cells in 6-well plates with the compound and/or H₂O₂ as in the neuroprotection assay.

    • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control. Analyze the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic).

Data Interpretation and Troubleshooting

  • MAO Assay: If significant inhibition is observed, further studies should be conducted to determine the selectivity for MAO-A versus MAO-B and the reversibility of the inhibition.[2]

  • Cell-Based Assays: It is crucial to include appropriate controls, such as a vehicle control, a positive control for neuroprotection (e.g., N-acetylcysteine for oxidative stress), and a positive control for cytotoxicity (e.g., staurosporine).

  • Solubility Issues: If the compound precipitates in the aqueous assay buffer, consider using a co-solvent or preparing a more dilute stock solution. Always check for compound precipitation visually and by spectrophotometry.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. By systematically evaluating its potential as a monoamine oxidase inhibitor and its effects on neuronal cell viability and protection, researchers can gain valuable insights into its pharmacological profile. Positive results from this screening cascade would justify further investigation into its mechanism of action and potential as a therapeutic agent.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. (n.d.). Retrieved March 20, 2026, from [Link]

  • EnzyChrom™ Monoamine Oxidase (MAO) Assay Kit - BioAssay Systems. (n.d.). Retrieved March 20, 2026, from [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Retrieved March 20, 2026, from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.). Retrieved March 20, 2026, from [Link]

  • Monoamine Oxidase Assays - Cell Biolabs, Inc. (n.d.). Retrieved March 20, 2026, from [Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - Frontiers. (2020, September 24). Retrieved March 20, 2026, from [Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC. (2020, September 25). Retrieved March 20, 2026, from [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.). Retrieved March 20, 2026, from [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16). Retrieved March 20, 2026, from [Link]

  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. (n.d.). Retrieved March 20, 2026, from [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. (2025, December 9). Retrieved March 20, 2026, from [Link]

  • 1-(2-chloro-6-fluorobenzyl)piperidin-3-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. | Broad Institute. (n.d.). Retrieved March 20, 2026, from [Link]

  • 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC. (2025, October 3). Retrieved March 20, 2026, from [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - UNIPI. (2022, May 6). Retrieved March 20, 2026, from [Link]

  • 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (2000, September 25).
  • [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides] - PubMed. (n.d.). Retrieved March 20, 2026, from [Link]

  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. (2025, November 11). Retrieved March 20, 2026, from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). Retrieved March 20, 2026, from [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. (2002, August 1).

Sources

Method

Advanced Purification Strategies for Piperidine Derivatives: A Methodological Guide

Piperidine derivatives are ubiquitous structural motifs in pharmacologically active compounds, serving as the core scaffold in numerous analgesics, antihistamines, and central nervous system therapeutics. However, isolat...

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Author: BenchChem Technical Support Team. Date: March 2026

Piperidine derivatives are ubiquitous structural motifs in pharmacologically active compounds, serving as the core scaffold in numerous analgesics, antihistamines, and central nervous system therapeutics. However, isolating these nitrogen-containing heterocycles with high chemical and enantiomeric purity presents distinct challenges. The inherent basicity of the secondary or tertiary amine often leads to severe peak tailing on standard silica gel[1], while the formation of azeotropes (e.g., piperidine and pyridine) complicates traditional distillation[2]. Furthermore, many piperidine-based drug candidates possess chiral centers, necessitating stringent stereoselective resolution[3].

This application note details three field-proven purification strategies: Acid-Base Extraction, Modified Normal-Phase Flash Chromatography, and Classical Chiral Resolution.

Acid-Base Extraction: Exploiting pKa Differentials

Causality & Mechanism: Piperidine is a strong organic base (the pKa of its conjugate acid is approximately 11.2). This characteristic allows it to be selectively protonated by dilute aqueous acids (such as 2 M HCl), forming a highly water-soluble piperidinium salt[4]. Neutral or acidic impurities remain partitioned in the organic phase and can be discarded. Subsequent basification of the aqueous layer (using NaOH or NaHCO₃) neutralizes the salt, regenerating the free base, which is then extracted back into a fresh organic solvent[4]. This method is highly effective for removing non-basic reaction byproducts. Additionally, for separating piperidine from its precursor pyridine (which forms a difficult-to-distill azeotrope), forming a piperidine carbonate salt via CO₂ exposure selectively precipitates the stronger piperidine base, leaving pyridine in solution[2].

Protocol 1: General Acid-Base Extraction for Piperidine Derivatives

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 2 M HCl. Shake vigorously and vent to release pressure[4].

  • Phase Separation: Allow the layers to separate. The basic piperidine derivative will reside in the aqueous layer as a hydrochloride salt.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove residual neutral impurities. Discard these organic washes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M aqueous NaOH or 5% NaHCO₃ until the pH is >10, liberating the free base[4][5].

  • Final Extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., diethyl ether or dichloromethane)[5].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or solid KOH, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified free base[5][6].

G N1 Crude Piperidine Mixture (Neutral + Basic Impurities) N2 Add 2M HCl (pH < 2) N1->N2 N3 Aqueous Phase (Piperidinium Salt) N2->N3 Aqueous N4 Organic Phase (Neutral Impurities) N2->N4 Organic (Discard) N5 Add 5M NaOH (pH > 10) N3->N5 N6 Extract with DCM / Ether N5->N6 N7 Purified Piperidine Free Base N6->N7 Organic Phase

Caption: Workflow for the acid-base extraction of piperidine derivatives.

Flash Chromatography: Mitigating Peak Tailing

Causality & Mechanism: When purifying basic piperidine derivatives via normal-phase silica gel chromatography, the basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface[1][7]. This ion-exchange and hydrogen-bonding interaction leads to severe peak tailing, poor resolution, and irreversible retention of the compound. To counteract this, a competitive basic modifier—most commonly Triethylamine (TEA) or ammonium hydroxide—is added to the mobile phase[1]. TEA binds to the acidic silanol sites, effectively "deactivating" the silica and allowing the piperidine derivative to elute with a symmetrical peak shape[7].

Table 1: Mobile Phase Modifiers for Basic Amines

ModifierTypical Concentration (v/v)Mechanism & Key Considerations
Triethylamine (TEA) 0.1% – 5%Competes for acidic silanol sites. Must be removed under high vacuum post-column due to its boiling point (89°C)[1][5].
Ammonium Hydroxide 0.5% – 2%Stronger deactivation for highly basic amines. Often used in combination with Methanol/DCM gradients[1].
Trifluoroacetic Acid (TFA) 0.1%Used in Reverse-Phase HPLC. Protonates the amine, improving peak shape on C18 columns[2].

Protocol 2: Silica Gel Chromatography with TEA Modifier

  • Solvent Preparation: Prepare the mobile phase (e.g., 1:1 Hexane:Ethyl Ether or Hexane:Ethyl Acetate) and add 1-5% (v/v) Triethylamine (TEA)[5][8].

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush the column with at least 2 column volumes of the eluent to fully deactivate the acidic silanol sites prior to loading[1].

  • Sample Loading: Dissolve the crude piperidine derivative in a minimum amount of the mobile phase. If solubility is poor, dry-load the sample onto a small amount of deactivated silica gel[1].

  • Elution: Elute the column, collecting fractions. Monitor via Thin Layer Chromatography (TLC) using the same TEA-modified solvent system. Note: TEA can affect Rf values, generally pushing basic amines higher up the plate[5].

  • Isolation: Combine product-containing fractions and concentrate using a rotary evaporator. To remove residual TEA, place the flask under high vacuum for an extended period[1].

G S1 Basic Piperidine Derivative S2 Standard Silica Gel (Acidic Silanols) S1->S2 S3 Strong Interaction (Peak Tailing / Irreversible Binding) S2->S3 S4 Add 1-5% Triethylamine (TEA) S3->S4 Optimization S5 TEA Blocks Silanol Sites S4->S5 S6 Symmetrical Elution Profile S5->S6

Caption: Mechanism of peak tailing mitigation using triethylamine on silica gel.

Classical Chiral Resolution: Diastereomeric Crystallization

Causality & Mechanism: Many piperidine-based drugs require high enantiomeric purity. Classical resolution relies on the thermodynamic equilibrium of diastereomeric salts. By reacting a racemic piperidine free base with an enantiopure chiral acid (such as di-p-toluoyl-L-tartaric acid or di-p-anisoyl-D-tartaric acid), a pair of diastereomeric salts is formed[3][9]. Unlike enantiomers, diastereomers possess different physical properties, including distinct solubility profiles. By carefully selecting the solvent system (e.g., THF/H₂O or Ethanol) and controlling the temperature, one diastereomeric salt will preferentially crystallize out of solution while the other remains dissolved in the mother liquor[3][10].

Protocol 3: Chiral Resolution via Tartaric Acid Derivatives

  • Salt Formation: Dissolve the racemic piperidine derivative in a suitable solvent (e.g., 91% aqueous ethanol or THF/H₂O 80:20)[3][10].

  • Addition of Resolving Agent: Add the chiral resolving agent (e.g., 0.35 to 0.5 molar equivalents of di-p-anisoyl-D-tartaric acid)[3][10]. Heat the mixture to reflux until complete dissolution is achieved.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Slow cooling promotes the formation of larger, purer crystals and prevents the co-precipitation of the undesired diastereomer[10].

  • Isolation: Collect the precipitated diastereomeric salt via vacuum filtration. Wash the crystals with a small amount of cold solvent[10].

  • Enantiomeric Enrichment: If the diastereomeric excess (de) is insufficient, recrystallize the salt from a suitable solvent (e.g., n-heptane) to upgrade the optical purity (e.g., >98% ee)[3].

  • Free Base Liberation: Suspend the purified salt in a biphasic system (e.g., Ethyl Acetate and Water). Add 1 M NaOH to neutralize the tartaric acid, liberating the enantiopure piperidine free base into the organic layer[10]. Extract, dry, and concentrate.

G C1 Racemic Piperidine Derivative C2 Add Chiral Resolving Agent (e.g., D-Tartaric Acid Derivative) C1->C2 C3 Diastereomeric Salt Mixture C2->C3 C4 Fractional Crystallization C3->C4 C5 Crystalline Salt (Desired Enantiomer) C4->C5 Solid C6 Mother Liquor (Undesired Enantiomer) C4->C6 Liquid C7 Base Treatment (NaOH) & Extraction C5->C7 C8 Enantiopure Piperidine C7->C8

Caption: Classical chiral resolution of racemic piperidine mixtures via diastereomeric salts.

References

  • Benchchem - Application Notes and Protocols for the Purification of Piperidine Reaction Products. 6

  • ACS Publications (Organic Process Research & Development) - Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. 3

  • Benchchem - Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.1

  • Benchchem - Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide. 10

  • Organic Syntheses - (e)-1-benzyl-3-(1-iodoethylidene)piperidine. 5

  • Benchchem - Technical Support Center: Purification of Piperidine Derivatives. 2

  • Northwestern Medical Journal - Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. 4

  • US Patent - Chiral salt resolution. 9

  • PMC - Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors. 8

  • ACS Publications - Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

Introduction The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a critical process in the development of various pharmaceutical agents. This chiral piperidine derivative serves as a key building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a critical process in the development of various pharmaceutical agents. This chiral piperidine derivative serves as a key building block in medicinal chemistry.[1] The most common and efficient pathway to this molecule is through the reductive amination of piperidin-3-yl-methanol with 2-chloro-6-fluorobenzaldehyde. While robust, this method can present challenges related to yield, byproduct formation, and purification.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common obstacles, optimize reaction conditions, and improve the overall efficiency and purity of their synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format, providing both solutions and the underlying chemical principles.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Low yield is the most common issue, often stemming from incomplete iminium ion formation, suboptimal reduction, or competing side reactions. Let's break down the potential causes and solutions.

A. Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the condensation of the amine (piperidin-3-yl-methanol) and the aldehyde (2-chloro-6-fluorobenzaldehyde) to form an iminium ion intermediate. This equilibrium can be unfavorable.

  • Cause: Presence of water, which is a byproduct of the condensation, can push the equilibrium back towards the starting materials.

  • Solution 1 - Water Removal: Incorporate a dehydrating agent. 3Å molecular sieves are an excellent choice as they are inert and effectively sequester water as it forms, driving the reaction forward.[2]

  • Solution 2 - pH Control: The reaction is typically acid-catalyzed. A mildly acidic environment (pH 4-6) is optimal for activating the aldehyde's carbonyl group without excessively protonating the amine starting material, which would render it non-nucleophilic.[3] A small amount of acetic acid can be used as a catalyst.[4]

B. Incorrect Choice or Handling of Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion in the presence of the starting aldehyde.

  • Cause: Using a reducing agent that is too powerful, like sodium borohydride (NaBH₄), without proper sequencing. NaBH₄ can readily reduce the starting aldehyde to 2-chloro-6-fluorobenzyl alcohol, consuming the reagent and creating a significant impurity.[3][5]

  • Solution 1 - Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations.[4][5] It is a milder, more selective agent that preferentially reduces the protonated iminium ion over the aldehyde.

  • Solution 2 - Two-Step Procedure: If using NaBH₄, allow sufficient time for the imine to form completely before adding the reducing agent.[5] This can be monitored by TLC or LC-MS. Slow, portion-wise addition of the borohydride at a reduced temperature (0-5 °C) can also help minimize aldehyde reduction.

C. Suboptimal Reaction Conditions: Solvent and temperature play a significant role in reaction kinetics and outcomes.

  • Cause: Using an inappropriate solvent. For instance, water-sensitive reagents like STAB are not compatible with protic solvents like methanol.[5]

  • Solution: For reactions using STAB, anhydrous solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are recommended.[5] If using sodium cyanoborohydride (NaBH₃CN), methanol is a suitable solvent. Reactions are typically run at room temperature, but gentle heating (40-50 °C) may sometimes improve conversion for less reactive substrates.

Troubleshooting_Low_Yield start Low Yield Observed check_imine Is Imine Formation Efficient? start->check_imine check_reductant Is the Reducing Agent Correct? check_imine->check_reductant Yes sol_water Add Dehydrating Agent (e.g., 3Å Sieves) check_imine->sol_water No check_conditions Are Reaction Conditions Optimal? check_reductant->check_conditions Yes sol_reductant Switch to Selective Reductant (e.g., NaBH(OAc)₃) check_reductant->sol_reductant No sol_solvent Use Anhydrous Solvent (DCM, DCE, THF for STAB) check_conditions->sol_solvent No sol_ph Adjust pH to 4-6 (e.g., catalytic AcOH) sol_water->sol_ph Also consider sol_twostep Use Two-Step Protocol: 1. Form Imine 2. Add NaBH₄ at 0°C sol_reductant->sol_twostep Alternative

Caption: Troubleshooting decision tree for low reaction yield.
Q2: I'm observing a significant amount of 2-chloro-6-fluorobenzyl alcohol as a byproduct. How do I prevent this?

This is a classic selectivity problem where the reducing agent attacks the starting aldehyde before it can react with the amine.

  • Primary Cause: As mentioned in Q1, this occurs when the reducing agent is not selective enough. The electrophilicity of the aldehyde's carbonyl carbon is comparable to that of the iminium ion.

  • Definitive Solution: The most effective solution is to use a less reactive, sterically hindered borohydride derivative. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for this purpose. Its bulk and reduced hydridic character make it slow to react with aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion.[4]

  • Alternative Solution (with NaBH₄): If you must use NaBH₄, pre-forming the imine is essential. Dissolve the aldehyde and amine in your solvent (e.g., methanol) and stir for 1-2 hours, ideally with molecular sieves. Once imine formation is confirmed (e.g., by TLC), cool the mixture to 0 °C before slowly adding the NaBH₄. This temporal separation of the condensation and reduction steps minimizes the opportunity for the borohydride to react with the free aldehyde.[5]

Q3: The purification by column chromatography is difficult and gives poor recovery. Are there better methods?

The target molecule contains a basic piperidine nitrogen and a polar hydroxyl group, which can lead to streaking on silica gel columns and poor separation. An acid-base extraction is a far more effective and scalable purification strategy.[6]

  • Principle: This technique exploits the basicity of the piperidine nitrogen. By acidifying the workup solution, the target amine becomes a protonated, water-soluble salt, while non-basic impurities (like the 2-chloro-6-fluorobenzyl alcohol byproduct) remain in the organic phase. Subsequent basification of the aqueous layer deprotonates the amine, making it insoluble in water and extractable back into an organic solvent.

  • Step-by-Step Protocol:

    • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with water or acetone).

    • Remove the organic solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer to a separatory funnel and wash with 1 M HCl (aq). The target compound will move to the aqueous layer.

    • Separate the layers. The organic layer contains neutral/acidic impurities and can be discarded.

    • Cool the acidic aqueous layer in an ice bath and basify it by slowly adding 2 M NaOH (aq) or solid K₂CO₃ until the pH is >12. The product may precipitate or form an oil.

    • Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Purification_Workflow cluster_organic1 Organic Phase 1 cluster_aqueous Aqueous Phase cluster_organic2 Organic Phase 2 impurities Neutral Impurities (e.g., Benzyl Alcohol) protonated_product Protonated Product (Water Soluble Salt) deprotonated_product Free Base Product (Water Insoluble) protonated_product->deprotonated_product Add Base (NaOH) pH > 12 pure_product Purified Product protonated_product->pure_product Extract with Ethyl Acetate crude Crude Mixture in Ethyl Acetate crude->protonated_product Wash with 1M HCl

Caption: Workflow for acid-base extraction purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reductive amination?

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The nitrogen of the piperidin-3-yl-methanol (a secondary amine) performs a nucleophilic attack on the carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. This is followed by proton transfer and dehydration (loss of a water molecule) to form a positively charged iminium ion. This step is reversible and often acid-catalyzed.[7]

  • Hydride Reduction: A hydride (H⁻) from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion, breaking the C=N double bond and forming the final C-N single bond of the tertiary amine product.[7]

Q2: Which reducing agent is recommended and why?

A comparison of common reducing agents highlights the advantages of using a selective reagent.

Reducing AgentSelectivityTypical SolventsProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High (Iminium > Carbonyl)Aprotic (DCE, DCM, THF)[5]High yield, one-pot procedure, tolerates many functional groups.[4]Water-sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) Good (Iminium > Carbonyl)Protic (Methanol, Ethanol)Effective in protic solvents, good selectivity at acidic pH.Highly toxic (can release HCN gas), requires careful pH control.[4]
Sodium Borohydride (NaBH₄) Low (Reduces both)Protic (Methanol, Ethanol)[5]Inexpensive, readily available.Prone to reducing the starting aldehyde, often requiring a two-step process.[3][5]

Recommendation: Sodium triacetoxyborohydride (STAB) is the most recommended reagent for this synthesis due to its high selectivity, operational simplicity in a one-pot setup, and superior safety profile compared to cyanoborohydride.

Q3: How critical is pH control in this reaction?

pH control is very critical . The reaction operates within a narrow pH window for optimal results.

  • Too Acidic (pH < 4): The amine starting material will be fully protonated to an ammonium salt. This removes its nucleophilic character, and the initial condensation with the aldehyde will not occur.

  • Too Basic/Neutral (pH > 7): The rate of imine/iminium ion formation is very slow as there is insufficient acid to catalyze the dehydration step and activate the carbonyl group.

  • Optimal Range (pH 4-6): In this mildly acidic range, there is enough acid to catalyze the reaction but not so much that it deactivates the amine nucleophile, striking the perfect balance for efficient iminium ion formation.[3]

Q4: What are the best practices for setting up and monitoring the reaction?
  • Atmosphere: While not strictly necessary for all reductive aminations, performing the reaction under an inert atmosphere (e.g., nitrogen) is good practice to prevent any potential side reactions, especially if heating.[6]

  • Reagent Quality: Use high-purity starting materials. The aldehyde, in particular, can oxidize to the corresponding carboxylic acid over time, which will not participate in the reaction.

  • Order of Addition: For a one-pot reaction with STAB, the standard procedure is to combine the amine, aldehyde, and any acid catalyst (like acetic acid) in the anhydrous solvent first. Stir for a short period (15-30 minutes) to allow for initial imine formation before adding the STAB in one portion.

  • Monitoring: The reaction can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking. Stain with potassium permanganate or ninhydrin (to visualize the starting amine). You should see the consumption of the starting materials and the appearance of a new, typically less polar, product spot.

References

  • Organic Process Research & Development. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ACS Publications. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Available from: [Link]

  • Chemspace. (piperidin-3-yl)methanol. Available from: [Link]

  • Moshang Chemical. [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Pearson+. Show how to synthesize the following amines from the indicated st.... Available from: [Link]

  • CSIR-NIScPR. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Reddit. (2024). Reductive Amination Help : r/Chempros. Available from: [Link]

Sources

Optimization

stability issues of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol in solution

Technical Support Center: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol Welcome to the technical support guide for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

Welcome to the technical support guide for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our guidance is rooted in fundamental chemical principles and extrapolated from data on structurally related compounds to provide practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions you may have regarding the handling, storage, and stability of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol in solution.

Q1: What are the primary stability concerns for this molecule?

The structure of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol contains several functional groups that can be susceptible to degradation under common laboratory conditions. The key areas of concern are:

  • The Piperidine Ring: As a cyclic secondary amine, the nitrogen atom is basic and a potential site for oxidation.[1] The C-H bonds adjacent to the nitrogen can also be susceptible to oxidative attack.

  • The Benzylic C-N Bond: The bond between the benzyl group and the piperidine nitrogen can be labile, particularly under certain reductive or extreme pH conditions.

  • The 2-Chloro-6-fluorobenzyl Moiety: Halogenated aromatic rings can be sensitive to light, potentially leading to photodecomposition.[2]

  • The Primary Alcohol: The methanol group is susceptible to oxidation, which could convert it first to an aldehyde and subsequently to a carboxylic acid.

Understanding these potential liabilities is the first step in designing stable formulations and robust experimental protocols.

Q2: My solution of the compound is turning a faint yellow/brown over time. What could be the cause?

A color change in the solution often indicates the formation of degradation products, which could be due to oxidation. The piperidine moiety and the benzylic position are potential sites for oxidation, leading to the formation of chromophoric (light-absorbing) impurities.

Troubleshooting Steps:

  • Protect from Air: Ensure your solutions are prepared using deoxygenated solvents. For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodecomposition.

  • Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8 °C) to slow the rate of any potential degradation reactions.[3]

  • Characterize Impurities: Use a stability-indicating analytical method, such as HPLC-UV/MS, to identify the new peaks corresponding to the degradation products.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The pH of the solution is a critical factor governing the stability of this molecule due to the basicity of the piperidine nitrogen.

  • Acidic Conditions (pH < 6): In an acidic environment, the piperidine nitrogen will be protonated to form a piperidinium salt.[1] This salt form is typically more water-soluble and can be more stable against certain degradation pathways, such as oxidation. However, extremely low pH (e.g., pH < 2) combined with heat could potentially promote hydrolysis at other sites, though this is less common for the bonds present in this molecule under typical conditions.

  • Neutral to Alkaline Conditions (pH > 7): In neutral or basic solutions, the compound will exist predominantly as the free base. The lone pair of electrons on the nitrogen is available, making the molecule more susceptible to oxidation. Some piperidine derivatives have shown that they are most stable at a neutral pH.[4][5] Studies on related compounds have shown that degradation can occur via hydrolysis in highly acidic or basic environments.[6]

We recommend determining the optimal pH for your application by performing a pH-stability profile study. A general workflow for this is provided later in this guide.

Q4: I am seeing unexpected peaks in my HPLC chromatogram after leaving my sample on the autosampler overnight. What is happening?

The appearance of new peaks suggests on-instrument degradation. This can be caused by several factors:

  • Temperature: Autosampler compartments, unless temperature-controlled, can reach elevated temperatures, accelerating degradation.[3]

  • Mobile Phase Interaction: If the mobile phase is acidic or basic, the compound may be degrading while waiting for injection.

  • Photodegradation: Exposure to ambient light in the autosampler can be sufficient to cause degradation of photosensitive compounds.[6]

Troubleshooting Steps:

  • Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).

  • Prepare fresh samples just before analysis, or limit the time samples spend in the autosampler.

  • Use amber or light-blocking autosampler vials.

  • Ensure your mobile phase is compatible with the compound and will not cause degradation over the course of the analytical run.

Below is a troubleshooting workflow for identifying unknown peaks.

G Diagram 1: Troubleshooting Unexpected Chromatographic Peaks start Unexpected Peak(s) Observed in HPLC check_blank Inject a Solvent Blank. Is the peak present? start->check_blank is_impurity Is it a known impurity or related substance? check_blank->is_impurity No res_system Source: System Contamination (e.g., solvent, carryover) check_blank->res_system Yes is_degradant Is the peak larger in older or stressed samples? is_impurity->is_degradant No res_synthesis Source: Synthesis Impurity is_impurity->res_synthesis Yes analyze_ms Characterize with LC-MS to determine Molecular Weight is_degradant->analyze_ms No res_degradation Source: Degradation Product is_degradant->res_degradation Yes res_unknown Source: Unknown. Further investigation needed. analyze_ms->res_unknown

Caption: Troubleshooting logic for unexpected peaks.

Technical Protocols & Workflows

To proactively assess the stability of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, a forced degradation study is highly recommended. This is a regulatory expectation and a cornerstone of developing a stability-indicating analytical method.[7][8][9]

Protocol: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol and to validate an analytical method as "stability-indicating."

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution, typically in a 1:1 ratio.

  • Include a control sample (compound in solvent, no stressor) stored at room temperature and protected from light.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust time and temperature as needed.

Forced Degradation Conditions Table

Stress ConditionReagent/ConditionTemperatureRecommended Time
Acid Hydrolysis 0.1 M HCl60 °C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60 °C2, 8, 24 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
Thermal Stored in oven80 °C24, 48, 72 hours
Photolytic ICH Q1B conditions (UV/Vis light)Room TempPer guideline

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the sample.

  • If necessary, neutralize the acid and base-stressed samples (e.g., with an equivalent amount of NaOH or HCl, respectively) to stop the reaction.

  • Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, the control sample, and an unstressed reference standard by a stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control and reference standard.

  • Identify and quantify any new peaks (degradation products).

  • Calculate the mass balance to ensure that the decrease in the main peak is accounted for by the increase in degradation product peaks.

  • The analytical method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.[4]

Below is a diagram illustrating the general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Recommended Analytical Method: Stability-Indicating HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-gradient elution is recommended to ensure separation of the main peak from any more or less polar impurities. Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the chromophore of the 2-chloro-6-fluorobenzyl group absorbs, likely around 220-270 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

References

  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25). Biosynce.
  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17). Biosynce.
  • instability and degradation pathways of 1-piperideine - Benchchem. (n.d.). BenchChem.
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. (2025, May 12).
  • STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX Nihal KUŞ 1, 2, * A - DergiPark. (2017, March 31). DergiPark.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). MDPI.
  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016, September 28). SpringerLink.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. (2020, June 27). Veeprho.
  • Impact of Solvent on the Thermal Stability of Amines - PMC. (n.d.).
  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - ResearchGate. (2025, October 31).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's | Journal of Drug Delivery and Therapeutics. (2020, April 15). Journal of Drug Delivery and Therapeutics.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (n.d.).
  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). AMS Biopharma.

Sources

Troubleshooting

troubleshooting piperidine synthesis side reactions.

Welcome to the Advanced Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I approach heterocyclic synthesis not merely as a sequence of procedural steps, but as a dynamic system of com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I approach heterocyclic synthesis not merely as a sequence of procedural steps, but as a dynamic system of competing kinetic and thermodynamic pathways. When a reaction deviates from the target product, it is rarely a random failure; rather, the system is obeying a different set of chemical rules dictated by your reaction conditions.

This guide is designed to help you diagnose, troubleshoot, and engineer out the most common side reactions encountered during piperidine synthesis, ensuring high-yield, reproducible, and scalable workflows.

Section 1: Mechanistic Diagnostics (The "Why")

To troubleshoot side reactions, we must first understand the causality behind the experimental choices in the two primary routes to piperidines: the hydrogenation of pyridines and the cyclization/N-alkylation of linear precursors.

Catalytic Hydrogenation: The Radical Anion Trap

The conversion of pyridine to piperidine requires a complex 6e−/6H+ transfer. The fundamental causality of side products—such as dimers or partially hydrogenated species like 1,2,3,6-tetrahydropyridine—lies in the initial reduction step. Outer-sphere single-electron transfer generates a highly reactive pyridinium radical anion intermediate[1]. If the hydrogen surface coverage on your catalyst is insufficient (H₂ starvation), these radicals will prematurely desorb as partially hydrogenated tetrahydropyridines or undergo bimolecular dimerization[2]. Furthermore, under overly harsh thermal conditions typically used for hydrodenitrogenation (HDN), the newly formed piperidine ring can undergo undesired C–N bond cleavage (ring-opening) to yield pentylamine and eventually pentane[3].

N-Alkylation Cyclization: The Nucleophilicity Escalation

When synthesizing piperidines via the cyclization of primary amines with dihaloalkanes, the most common failure mode is over-alkylation. The mechanistic reason is straightforward: the intermediate secondary amine (the newly formed piperidine) is often more nucleophilic and less sterically hindered than the starting materials, leading to rapid dialkylation and the formation of quaternary ammonium salts[4].

Pathway PYR Pyridine (Starting Material) RAD Radical Anion Intermediate PYR->RAD 1e- Reduction PIP Piperidine (Target) RAD->PIP +6H+, +5e- (Optimal) THP Tetrahydropyridine RAD->THP H2 Starvation DIM Dimerization Products RAD->DIM High Concentration OPN Ring-Opened Alkylamines PIP->OPN Harsh HDN Conditions

Fig 1. Mechanistic divergence in pyridine hydrogenation leading to common side products.

Section 2: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to map your analytical readouts to precise, quantitative interventions.

Symptom (Analytical Readout)Mechanistic Root CauseQuantitative Intervention
GC-MS shows 1,2,3,6-tetrahydropyridine H₂ mass transfer limitation; catalyst surface starvation.Increase H₂ pressure to >5 atm; increase agitation to >800 rpm; switch to highly active 10% Rh/C catalyst[2].
High MW peaks (Dimers) High local concentration of radical anion intermediates.Dilute substrate to <0.5 M; transition to electrocatalytic flow systems to control electron transfer rate[1].
Dialkylated quaternary salts Secondary amine product outcompetes primary amine starting material.Implement a continuous flow microreactor (residence time < 2 min)[5] or utilize diaryliodonium salts for selective monoalkylation[4].
Acyclic pentylamine derivatives Over-reduction via hydrodenitrogenation (C–N cleavage).Lower reaction temperature by 20–30 °C; avoid highly acidic activation which weakens the C–N bond[1][3].

Section 3: Validated Experimental Protocols

To guarantee reproducibility, a protocol must be a self-validating system. Below is a highly controlled methodology for the Electrocatalytic Hydrogenation of Pyridine , designed specifically to bypass the acidic conditions that cause reactor corrosion and the H₂ starvation that leads to partial reduction[1][2].

Protocol: Acid-Free Electrocatalytic Hydrogenation to Piperidine

1. Cell Assembly & Preparation:

  • Assemble a flow-type membrane electrode assembly (MEA) utilizing an anion-exchange membrane.

  • Prepare the cathode by depositing a carbon-supported rhodium catalyst (Rh/C) onto carbon paper. Causality note: Rh oxides on the catalyst surface are crucial for optimal catalysis; ensure proper pre-reduction of the catalyst surface[2].

2. Electrolyte and Substrate Loading:

  • Prepare a 0.1 M solution of pyridine in a neutral or slightly basic aqueous electrolyte.

  • Circulate the solution through the cathodic compartment at a controlled flow rate (e.g., 10 mL/min) to eliminate mass transfer limitations.

3. Controlled Electrolysis:

  • Apply a constant current density of 25 mA cm⁻² at ambient temperature and pressure.

  • In-Process Control (IPC): Continuously monitor the cell voltage. A robust, self-validating system will show the voltage stabilizing between 2.7 V and 4.5 V. A sudden spike indicates membrane fouling or catalyst deactivation[2].

4. Reaction Monitoring & Quenching:

  • Sample the circular flow every 2 F mol⁻¹. Analyze via GC-FID.

  • Terminate electrolysis upon reaching 9 F mol⁻¹ (which corresponds to ~98% yield and 65% current efficiency)[2]. Extract the aqueous layer with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol S1 1. Assemble Flow Reactor S2 2. Set Flow Rate & Current S1->S2 S3 3. Inline GC/LC-MS Analysis S2->S3 S4 Tetrahydropyridine Detected S3->S4 Incomplete Reduction S5 Piperidine (>98% Yield) S3->S5 6e-/6H+ Complete S6 Increase Current Density S4->S6 S6->S2 Feedback Loop

Fig 2. Self-validating electrocatalytic flow workflow with integrated feedback loops.

Section 4: Frequently Asked Questions (FAQs)

Q: I am observing significant amounts of 1,2,3,6-tetrahydropyridine during the thermal hydrogenation of pyridine. How do I force the reaction to completion? A: 1,2,3,6-tetrahydropyridine is a classic kinetic trap. It forms when the pyridinium radical anion is starved of hydrogen on the catalyst surface[2]. To force completion, you must increase the mass transfer of H₂ into the solvent. Do this by increasing the hydrogen pressure, increasing your stirring rate (to break the solvent boundary layer), or switching to a more active catalyst like Rh/C or PtO₂.

Q: My N-alkylation cyclization to form substituted piperidines is yielding a complex mixture of mono- and di-alkylated products. How can I improve selectivity? A: This is a fundamental issue of nucleophilicity. Once the piperidine ring forms, it is more reactive than your starting material. To mitigate this, transition your reaction from a batch reactor to a continuous flow microreactor. Flow chemistry suppresses over-alkylation by strictly controlling the residence time, allowing you to quench the reaction immediately after the first cyclization occurs[5]. Alternatively, utilize diaryliodonium salts, which have been proven to achieve selective monoalkylation by forming a diarylammonium intermediate that undergoes controlled nucleophilic ring opening[4].

Q: I left my piperidine/DMF deprotection solution in the refrigerator, and it crystallized. Did the solvents react with each other? A: No, piperidine does not react with DMF. The crystallization is almost certainly due to environmental contamination or physical properties. First, piperidine has a relatively high melting point (-10 °C) and can freeze neat in cold storage. Second, piperidine is highly basic and readily reacts with atmospheric CO₂ to form solid piperidine carbonate. Finally, if stored near degrading reagents like chlorotrimethylsilane (TMSCl) that liberate HCl gas, it will rapidly form solid piperidine hydrochloride[6]. Distill the mixture under vacuum or prepare a fresh batch under argon.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Library of Medicine (NIH).[Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.[Link]

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study. Scholaris.[Link]

  • Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv.[Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate.[Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Halogenated Benzylpiperidines

Welcome to the Technical Support Center for the isolation and purification of halogenated benzylpiperidines. These compounds are highly valuable intermediates in the synthesis of CNS-active agents, acetylcholinesterase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of halogenated benzylpiperidines. These compounds are highly valuable intermediates in the synthesis of CNS-active agents, acetylcholinesterase inhibitors, and chemokine receptor antagonists[1][2]. However, the combination of a highly basic secondary or tertiary piperidine nitrogen with a lipophilic, electron-withdrawing halogenated aromatic ring presents unique chromatographic and isolation challenges.

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the physicochemical mechanisms at play, and implement self-validating experimental protocols.

Physicochemical Profiling

To understand the purification challenges, we must first look at the quantitative data governing these molecules. The basicity (pKa) and lipophilicity (LogP) dictate their behavior on stationary phases.

Table 1: Physicochemical Properties of Piperidine Derivatives

CompoundpKa (Predicted)LogPPhysical State (Free Base)Primary Purification Challenge
Piperidine 11.280.84LiquidExtreme basicity, high volatility[3]
Benzylpiperidine 10.552.70Volatile OilStrong silica binding, moderate volatility[4][5]
4-Fluorobenzylpiperidine ~10.302.85Volatile OilRegioisomer separation, silica streaking[6]
4-Chlorobenzylpiperidine ~10.203.20Oil / Low-melting solidHydrophobicity shifts, silica streaking

Purification Workflow Architecture

PurificationWorkflow Crude Crude Reaction Mixture (Halogenated Benzylpiperidines) AcidBase Acid-Base Extraction (pH adjustment to >11) Crude->AcidBase Remove acidic/neutral byproducts OrgPhase Organic Extract (Free Base Amine) AcidBase->OrgPhase Extract with DCM/EtOAc Chromatography Silica Gel Chromatography (Mobile Phase + 1% TEA) OrgPhase->Chromatography Load onto deactivated silica PureFreeBase Purified Free Base (Volatile Oil) Chromatography->PureFreeBase Elute & concentrate (Caution: Volatility) SaltForm Salt Formation (Anhydrous HCl in Ether) PureFreeBase->SaltForm Stabilize amine FinalProduct Pure Halogenated Benzylpiperidine HCl Salt SaltForm->FinalProduct Crystallize & Filter

Workflow for the isolation and purification of halogenated benzylpiperidines.

Troubleshooting & FAQs

Q1: Why does my halogenated benzylpiperidine streak severely on silica gel, leading to poor recovery and broad peaks? A1:

  • Causality: Standard silica gel is a Brønsted acid due to the presence of surface silanol groups (Si-OH). Halogenated benzylpiperidines possess a highly basic amine core (pKa ~10.2–10.5). When the free base contacts the silica, an acid-base interaction occurs, protonating the amine and ionizing the silanol[7]. This creates a strong ionic bond, causing the compound to bind irreversibly or streak across the column rather than eluting via standard adsorption/desorption mechanisms.

  • Solution: You must deactivate the silica. Add a competing volatile base, such as 1% to 2% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[8]. The TEA preferentially neutralizes the acidic silanols, allowing your target amine to elute cleanly based on its lipophilicity.

Q2: I am trying to separate regioisomers (e.g., 2-fluoro vs. 4-fluorobenzylpiperidine). Standard TEA-modified silica isn't providing enough resolution. What is the alternative? A2:

  • Causality: The position of a halogen on the benzyl ring (ortho vs. para) minimally impacts the overall polarity and basicity of the molecule. Because normal-phase chromatography separates primarily based on polar group interactions, it is largely blind to these subtle structural shifts[2].

  • Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase. Use an aqueous/organic mobile phase containing an acidic modifier (e.g., 0.1% Trifluoroacetic acid or acetic acid)[9]. The acid ensures the piperidine nitrogen remains fully protonated and uniformly charged, shifting the separation mechanism entirely to the hydrophobic interactions of the halogenated aromatic ring, which differ slightly between regioisomers.

Q3: After successful chromatography and solvent evaporation, my isolated yield is inexplicably low. Where did my product go? A3:

  • Causality: Halogenated benzylpiperidines in their free base form are relatively low-molecular-weight oils with appreciable vapor pressure[3][5]. Prolonged exposure to high vacuum or elevated temperatures (e.g., >40°C on a rotary evaporator) causes the product to co-volatilize with the eluting solvent.

  • Solution: Never subject the free base to high vacuum for extended periods. Instead, convert the purified free base to a stable, non-volatile hydrochloride (HCl) salt prior to final drying[6].

Validated Experimental Protocols

Protocol 1: Amine-Deactivated Normal Phase Chromatography

Objective: Isolate halogenated benzylpiperidines from crude reaction mixtures without irreversible stationary phase binding.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., a gradient of Hexane and Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v).

    • Causality: TEA acts as a sacrificial base to neutralize the Brønsted acidic silanols on the silica surface[7].

  • Column Equilibration: Flush the silica column with 3 to 5 column volumes of the TEA-modified mobile phase.

    • Self-Validation: Collect a drop of the eluent exiting the column and spot it on wet pH paper. It should read basic (pH > 8), confirming the silica bed is fully deactivated and saturated with TEA[8].

  • Loading and Elution: Dissolve the crude mixture in a minimum volume of the mobile phase and load it onto the column. Proceed with elution, collecting fractions.

  • Post-Purification Removal: Evaporate the solvent under reduced pressure at a maximum bath temperature of 30°C.

    • Self-Validation: Monitor the weight of the flask. TEA (bp 89°C) is volatile but may require co-evaporation with a small amount of toluene to remove residual traces completely without applying high vacuum.

Protocol 2: Anhydrous Hydrochloride Salt Precipitation

Objective: Convert the volatile free base into a stable, solid hydrochloride salt to prevent yield loss during storage and drying.

  • Dissolution: Dissolve the purified free base oil in an anhydrous, non-polar solvent (e.g., diethyl ether or methyl tert-butyl ether) at a concentration of ~0.1 M.

    • Causality: Halogenated benzylpiperidine free bases are highly soluble in ether, whereas their HCl salts are completely insoluble, driving a high-yielding, rapid precipitation.

  • Acidification: Cool the flask to 0 °C. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise under stirring.

    • Self-Validation: A white precipitate should form immediately. To verify complete salt formation, spot the clear supernatant on a TLC plate; the free base spot (visualized with Dragendorff's reagent or iodine) should be completely absent.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with cold anhydrous ether.

    • Causality: The resulting salt is thermodynamically stable and non-volatile, allowing for rigorous high-vacuum drying at room temperature to remove all residual solvents without any risk of product loss[6].

References

  • - Benchchem

  • [9] 9 - PubMed

  • [3] 3 - Santa Cruz Biotechnology

  • [4] 4 - ChemBK

  • [5] 5 - LookChem

  • [8] 8 - ResearchGate

  • [7] 7 - Wake Forest University (King Group)

  • [1] 1 - PubMed Central

  • [2] 2 - Journal of Medicinal Chemistry (ACS Publications)

  • [6] 6 - Organic Syntheses

Sources

Troubleshooting

Catalysis Technical Support Center: Overcoming Catalyst Poisoning in Piperidine Synthesis

Welcome to the Technical Support Center for piperidine synthesis. The direct hydrogenation of planar pyridines into sp³-rich piperidines is a critical transformation in drug development. However, researchers frequently e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine synthesis. The direct hydrogenation of planar pyridines into sp³-rich piperidines is a critical transformation in drug development. However, researchers frequently encounter stalled reactions and dead catalysts. This guide, structured by our Senior Application Scientists, provides causal explanations, troubleshooting workflows, and self-validating protocols to help you bypass catalyst deactivation.

Part 1: Core Mechanistic FAQs

Q: Why does my palladium or platinum catalyst lose activity before the pyridine is fully converted to piperidine? A: This is a classic case of product inhibition, a severe form of self-poisoning. Pyridine features an sp² hybridized nitrogen, making it a moderate Lewis base. However, upon reduction, the resulting piperidine product contains an sp³ hybridized nitrogen, which is a significantly stronger Lewis base (pKa ~11.2 vs. 5.2 for pyridine). This highly basic piperidine irreversibly coordinates its lone electron pair to the empty d-orbitals of the transition metal catalyst (e.g., Pd or Pt). This coordination blocks the active catalytic sites, preventing the activation of H₂ and the binding of new substrate, effectively killing the catalytic cycle as detailed in 1[1].

Q: How do trace impurities in my feedstock contribute to this deactivation? A: If your pyridine feedstock is unpurified or derived from complex mixtures (like bio-oils), it likely contains sulfur compounds (e.g., thiophenes) or heavy nitrogenous aggregates. Sulfur is a notorious catalyst poison because it strongly chemisorbs onto noble metal surfaces, forming metal-sulfide-like layers that permanently deactivate the catalyst 2[2].

Part 2: Troubleshooting Specific Experimental Issues

Issue: The reaction stalls at 50% conversion despite high H₂ pressure. Solution: Increasing pressure will not overcome strong metal coordination. The mechanistic solution is to neutralize the Lewis basicity of the nitrogen atom. By running the reaction in a Brønsted acid medium (such as glacial acetic acid or by adding HCl), both the pyridine substrate and the piperidine product are protonated into pyridinium and piperidinium salts. The positive charge eliminates the availability of the nitrogen's lone pair, preventing metal coordination and keeping the active sites free .

Issue: My substrate contains reducible functional groups (e.g., alkenes, halogens). Harsh acidic conditions or high-pressure Pd/C destroys them. Solution: You must move away from brute-force heterogeneous catalysis. Two advanced strategies exist:

  • Homogeneous Iridium(III) Catalysis: Using an Ir(III) complex under ionic hydrogenation conditions allows for the selective reduction of the pyridine ring while leaving sensitive groups intact. This method operates via a stepwise hydride delivery to an activated pyridinium intermediate 3[3].

  • Metal-Free Borane Catalysis: To completely eliminate the risk of transition-metal poisoning, utilize in situ generated borane catalysts (e.g., from alkenes and HB(C₆F₅)₂). This approach directly hydrogenates pyridines with excellent cis-stereoselectivity without metal deactivation 4[4].

Part 3: Visualizations

Troubleshooting Start Reaction Stalls (Catalyst Poisoning) CheckFeed Check Feedstock Purity Start->CheckFeed Sulfur Sulfur/Halogen Impurities? CheckFeed->Sulfur Purify Desulfurization / Distillation Sulfur->Purify Yes ProductInhib Product Inhibition (Piperidine basicity) Sulfur->ProductInhib No Acid Add Glacial Acetic Acid (Protonation) ProductInhib->Acid Neutralize basicity AltCat Switch Catalyst (Rh/C or Ir-complex) ProductInhib->AltCat Increase tolerance

Workflow for diagnosing and resolving catalyst poisoning in piperidine synthesis.

Mechanism Pyridine Pyridine (Lewis Base) Pyridinium Pyridinium Salt (Reduced Basicity) Pyridine->Pyridinium + Acid Poisoning Catalyst Deactivation Pyridine->Poisoning No Acid Acid Brønsted Acid Acid->Pyridinium Hydrogenation Catalytic Hydrogenation Pyridinium->Hydrogenation Piperidinium Piperidinium Salt (Non-coordinating) Hydrogenation->Piperidinium + H2

Mechanistic pathway showing how acid protonation prevents catalyst deactivation.

Part 4: Quantitative Catalyst Selection Guide

Catalyst SystemTypical ConditionsPoisoning SusceptibilityPrimary Mitigation StrategyTypical YieldChemoselectivity
Pd/C or PtO₂ 30–80 °C, 1–5 atm H₂High (Product inhibition)Run in Glacial Acetic Acid70–85%Low
Rh/C 40–80 °C, 3–4 atm H₂ModerateProtonation / Feedstock purity85–95%Moderate
Ir(III) Homogeneous 25–50 °C, 1–10 atm H₂Low (Ionic pathway)Pre-form Pyridinium Salts>90%High
Borane (Metal-Free) 60–100 °C, 1–2 atm H₂None (No metal centers)Use HB(C₆F₅)₂80–95%High

Part 5: Self-Validating Experimental Protocols

Protocol A: Acid-Mediated Heterogeneous Hydrogenation (Rh/C)

Causality: Rhodium is inherently more active for heterocyclic ring reduction than Palladium, and acetic acid protonates the amine to prevent catalyst coordination[1].

  • Preparation: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in anhydrous glacial acetic acid (0.1 M concentration).

  • Catalyst Addition: Add 5% Rh/C (5–10 mol%). Purge the reactor with inert gas (N₂ or Ar) three times to remove oxygen.

  • Hydrogenation & Validation: Pressurize with H₂ to 4 atm and heat to 60 °C. Self-Validation Step: Monitor H₂ uptake via a mass flow controller. A continuous, logarithmic decay in uptake until the theoretical volume is reached validates that the acid-protection strategy is working. An abrupt plateau before theoretical completion indicates insufficient acid and subsequent poisoning.

  • Workup: Vent the reactor, filter the catalyst through a pad of Celite, and concentrate the filtrate. Basify with 2M NaOH to liberate the free piperidine base, then extract with dichloromethane.

Protocol B: Homogeneous Iridium(III)-Catalyzed Ionic Hydrogenation

Causality: Ionic hydrogenation circumvents the aromatic stability of pyridine by activating it as a pyridinium salt, followed by sequential hydride transfers from the Ir(III) center, completely avoiding product inhibition[3].

  • Activation: In a Schlenk flask under argon, combine the pyridine substrate (1.0 eq) with a Brønsted acid (e.g., HCl in ether, 1.1 eq) to pre-form the pyridinium salt. Remove the solvent in vacuo.

  • Catalytic Setup: Dissolve the salt in degassed solvent. Add the[Ir(COD)Cl]₂ catalyst (1–2 mol%) and a suitable phosphine ligand.

  • Reaction & Validation: Pressurize with H₂ (10 atm) at 50 °C. Self-Validation Step: Use in-situ NMR or TLC to monitor the disappearance of the pyridinium intermediate. The persistence of the intermediate without product formation indicates a failure in the hydride transfer step, usually due to moisture quenching the active Ir-hydride species.

  • Isolation: Depressurize, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate to isolate the highly functionalized piperidine.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (CAS: 415957-98-1). This compound—featuring a tertiary N-benzylpiperidine core, a primary alcohol, and a di-halogenated aromatic ring—presents unique challenges during formulation, storage, and analytical method development.

To ensure scientific integrity, every protocol described below is designed as a self-validating system , meaning the experimental outputs inherently verify the accuracy of the method (e.g., via mass balance calculations).

Part 1: Mechanistic Knowledge Base (The Causality of Degradation)

Before troubleshooting, we must understand why this molecule degrades. The structural liabilities of this active pharmaceutical ingredient (API) intermediate dictate its breakdown pathways:

  • Oxidative N-Dealkylation & N-Oxidation: The tertiary amine in the N-benzylpiperidine moiety is highly susceptible to reactive oxygen species (ROS). Oxidation typically yields the N-oxide (+16 Da) or proceeds via polar mechanisms to undergo N-dealkylation, cleaving the benzyl group to yield 2-chloro-6-fluorobenzaldehyde and piperidin-3-yl-methanol[1].

  • Photolytic Dehalogenation: Chloroaromatics are vulnerable to UV-induced homolytic cleavage of the C-Cl bond. Under UV irradiation (e.g., 254 nm), the 2-chloro-6-fluorobenzyl group can lose the chlorine atom, generating a highly reactive aryl radical that abstracts hydrogen from the solvent to form the de-chlorinated analog[2].

  • Primary Alcohol Oxidation: The hydroxymethyl group (-CH2OH) on the piperidine ring can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH) under severe thermal or oxidative stress.

Pathways Parent [1-(2-Chloro-6-fluoro-benzyl)- piperidin-3-yl]-methanol Oxidation Oxidative Stress (H2O2 / ROS) Parent->Oxidation Photo Photolytic Stress (UV 254nm) Parent->Photo Thermal Thermal Stress (>60°C) Parent->Thermal NOxide N-Oxide Formation (+16 Da) Oxidation->NOxide Amine attack Dealkyl N-Dealkylation (Cleavage of Benzyl) Oxidation->Dealkyl C-N cleavage Aldehyde Alcohol Oxidation (Aldehyde/Acid) Oxidation->Aldehyde Dehalo Dehalogenation (Loss of Cl, -34 Da) Photo->Dehalo C-Cl homolysis Thermal->Aldehyde -CH2OH oxidation

Primary degradation pathways of the parent API under stress conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: During LC-MS stability indicating method (SIM) development, I am observing a major degradant peak at +16 m/z. What is this, and how do I prevent it? A: A mass shift of +16 Da in a tertiary amine like [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol almost exclusively points to N-oxide formation[3]. The nitrogen atom of the piperidine ring is highly nucleophilic and reacts rapidly with trace peroxides found in excipients (e.g., PEGs or polysorbates) or dissolved oxygen. Fix: Purge your storage vials with an inert gas (Argon/N2), utilize peroxide-free excipients, and consider adding antioxidants (e.g., BHT, ascorbic acid) to your formulation matrix.

Q2: My assay shows a loss of potency under ICH Q1B photostability testing, accompanied by a degradant at M-34. What is the mechanism? A: The M-34 mass shift corresponds to the loss of the chlorine atom (Cl = ~35 Da, replaced by H = 1 Da, net -34 Da). Chloroaromatics undergo photolytic dehalogenation when exposed to UV light[2]. The photon energy exceeds the C-Cl bond dissociation energy, causing homolytic cleavage. Fix: The 2-chloro-6-fluorobenzyl moiety acts as a chromophore. You must use amber glass vials or UV-blocking secondary packaging to shield the API from light wavelengths <320 nm.

Q3: How much degradation should I target during my forced degradation studies to comply with regulatory expectations? A: According to ICH Q1A(R2) guidelines, you should target 5% to 20% degradation of the API[4]. Degrading the sample beyond 20% risks secondary degradation (where primary degradants break down further into smaller, irrelevant fragments), which is not representative of real-world stability and complicates the validation of your SIM[5].

Part 3: Experimental Protocols (Self-Validating Systems)

To establish a robust Stability-Indicating Method (SIM), you must execute a controlled forced degradation study. The following protocol is a self-validating system: if the Mass Balance (Area of API + Area of Degradants) equals ~98-100% of the initial unstressed API area, your HPLC method is successfully detecting all fragments[6].

Step-by-Step ICH Q1A(R2) Forced Degradation Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a chemically inert diluent (e.g., 50:50 LC-MS grade Water:Acetonitrile).

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 0.1 N HCl to achieve a 0.5 mg/mL API concentration. Heat at 60°C for 24 hours. Neutralize with an equivalent volume of 0.1 N NaOH before injection.

    • Base: Add 0.1 N NaOH to achieve 0.5 mg/mL. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl.

  • Oxidative Stress: Add 3% H₂O₂ to achieve 0.5 mg/mL. Store at room temperature for 6-24 hours in the dark (to prevent confounding photo-oxidation). Quench with sodium bisulfite prior to injection.

  • Photolytic Stress: Expose a 0.5 mg/mL solution in a clear quartz vial to 1.2 million lux hours and 200 Watt hours/m² of UV light, per ICH Q1B standards.

  • Analysis: Inject all samples (including unstressed controls) into an LC-PDA-MS system. Ensure the peak purity of the main API peak is >0.995 using PDA spectral analysis to confirm no degradants are co-eluting[6].

Workflow Stock API Stock Solution (1.0 mg/mL) Acid 0.1N HCl 60°C, 24h Stock->Acid Base 0.1N NaOH 60°C, 24h Stock->Base Ox 3% H2O2 RT, 24h Stock->Ox Light UV/Vis Light ICH Q1B Stock->Light Neutralize Neutralize / Quench Acid->Neutralize Base->Neutralize Ox->Neutralize LCMS LC-PDA-MS Analysis Light->LCMS Neutralize->LCMS Validate Mass Balance & Peak Purity Check LCMS->Validate

Step-by-step ICH Q1A(R2) forced degradation workflow for method validation.

Part 4: Quantitative Data Summary

The following table summarizes the expected quantitative shifts and degradation targets based on the specific structural liabilities of[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol.

Stress ConditionReagent / EnvironmentTarget DegradationPrimary Degradation PathwayExpected LC-MS m/z ShiftPrevention Strategy
Oxidative (Mild) 3% H₂O₂, Room Temp5 - 20%N-Oxidation+16 DaInert gas purging; Antioxidants
Oxidative (Harsh) 3% H₂O₂, Elevated Temp5 - 20%N-Dealkylation-142 Da (Loss of benzyl)Remove peroxide impurities
Photolytic UV Light (254 nm)5 - 20%Dehalogenation (Loss of Cl)-34 DaAmber/Opaque packaging
Thermal 60°C - 80°C5 - 20%Alcohol Oxidation (to Aldehyde)-2 DaTemperature-controlled storage
Hydrolytic 0.1 N HCl / NaOH< 5% (Highly stable)Minimal (No esters/amides present)N/AStandard pH buffering

References

  • Title: Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions Source: ACS Publications URL: 1

  • Title: Effect of Ozone and Sulfur Dioxide on the Photolytic Degradation of Chlorobenzene in Air Source: ACS Publications URL: 2

  • Title: Reduction of Amine N-Oxides by Diboron Reagents Source: NIH / PMC URL: 3

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: 4

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: 6

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioPharm International URL: 5

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. We provide in-depth troubleshooting guides and frequently asked questions to empower you to overcome these experimental hurdles. Our approach is rooted in established scientific principles and field-proven experience to ensure the integrity and success of your work.

Compound Profile: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

While specific experimental data for this molecule is not widely published, its structure allows us to infer key physicochemical properties that likely contribute to poor aqueous solubility.

  • High Lipophilicity: The substituted benzyl group is highly nonpolar.

  • Piperidine Ring: This saturated heterocycle also contributes to the overall lipophilic character.

  • Potential for Crystallinity: The rigid structure and potential for hydrogen bonding via the hydroxyl group suggest the compound is likely a crystalline solid with a high lattice energy, which must be overcome for dissolution to occur.

  • Weakly Basic Nature: The nitrogen atom in the piperidine ring can be protonated, suggesting that solubility may be pH-dependent, with slightly higher solubility in acidic conditions.

These characteristics are common among new chemical entities (NCEs), where over 40% are reported to be poorly water-soluble, posing a significant challenge to formulation and bioavailability.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my compound exhibiting such low aqueous solubility?

A: The poor solubility is primarily due to its molecular structure. The large, non-polar 2-chloro-6-fluoro-benzyl group dominates the molecule's character, making it hydrophobic ("water-fearing"). For the compound to dissolve, energy is required to break the strong intermolecular forces in its solid-state crystal lattice. Water molecules must then arrange themselves around the hydrophobic molecule, which is an energetically unfavorable process.

Q2: What are the primary strategies I should consider for solubility enhancement?

A: The main approaches can be broadly categorized into physical and chemical modifications.[1][2]

  • Physical Modifications: These involve altering the physical properties of the solid drug. Key techniques include particle size reduction (micronization, nanosuspension) and converting the crystalline form to a higher-energy amorphous state, often stabilized in a polymer matrix (amorphous solid dispersions).[3][4][5]

  • Chemical Modifications: These involve creating a new chemical entity or complex. For your compound, this could involve salt formation (though not always feasible) or complexation, such as forming an inclusion complex with cyclodextrins.[2]

  • Other Techniques: The use of co-solvents, surfactants, and pH adjustment are also common and effective methods, especially for early-stage in-vitro testing.[1]

Q3: How do I choose the right solubility enhancement strategy for my specific needs?

A: The choice depends on your experimental goal. Are you preparing a stock solution for a quick in-vitro assay, or are you developing a stable solid dosage form for in-vivo studies? The following decision tree can guide your selection process.

G start What is the experimental goal? invitro Early-Stage In-Vitro Assay (e.g., cell-based screen) start->invitro invivo Pre-clinical In-Vivo Study (e.g., oral dosing in animal model) start->invivo cosolvent Use Co-solvents (e.g., DMSO, PEG 400) Fast, simple, for liquid dosing. invitro->cosolvent Need quick liquid formulation solid_form Need a solid oral dosage form? invivo->solid_form asd Amorphous Solid Dispersion (ASD) High drug load, significant solubility increase. solid_form->asd Yes, high drug load needed cyclo Cyclodextrin Complexation Good for moderate enhancement, can be used in liquid or solid forms. solid_form->cyclo Yes, moderate enhancement or liquid option needed nano Nanosuspension Preserves crystalline form, enhances dissolution rate. solid_form->nano No, liquid suspension or rate enhancement is sufficient

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting and Experimental Guides

Issue 1: My compound won't dissolve in aqueous buffers for a preliminary biological assay.

This is a common issue when preparing stock solutions. The goal here is rapid and simple solubilization for screening purposes.

Answer & Protocol: Utilize a Co-solvent System.

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium. Propylene glycol, ethanol, and polyethylene glycols (PEGs) are frequently used.[1]

Step-by-Step Protocol for Co-solvent Screening:

  • Preparation: Weigh 5-10 mg of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol into several small glass vials.

  • Solvent Addition: To each vial, add a pure co-solvent (e.g., DMSO, Ethanol, PEG 400) dropwise while vortexing until the solid completely dissolves. Record the volume needed to determine the solubility in the pure co-solvent.

  • Titration with Buffer: Take the concentrated solution from the best co-solvent (usually DMSO for initial stocks) and perform a serial dilution into your aqueous assay buffer (e.g., PBS pH 7.4).

  • Observation: Observe the dilutions for any signs of precipitation (cloudiness). The highest concentration that remains clear for a set period (e.g., 2 hours) is your kinetic solubility limit in that co-solvent/buffer system.

  • Causality Check: The mechanism here is altering the solvent environment to be more favorable for the lipophilic drug. However, be aware of the "parachute effect"—as the co-solvent is diluted, the drug can become supersaturated and may eventually crash out of solution. Also, ensure the final co-solvent concentration is compatible with your assay (e.g., <0.5% DMSO for many cell lines).

Issue 2: I need to formulate a solid powder with improved dissolution for oral dosing studies.

For in-vivo work, a stable solid with enhanced dissolution is often required. Amorphous Solid Dispersions (ASDs) are a powerful industry-standard technique for this purpose.[3][5]

Answer & Protocol: Prepare an Amorphous Solid Dispersion (ASD) via Solvent Evaporation.

An ASD involves dispersing the drug in its high-energy amorphous form within a polymer matrix.[3][6] This prevents recrystallization and allows the drug to achieve a state of supersaturation upon contact with an aqueous medium, dramatically increasing bioavailability.[7][8]

G cluster_prep Preparation cluster_process Processing cluster_result Final Product & QC dissolve 1. Dissolve API & Polymer (e.g., PVP K30) in a common solvent (e.g., Methanol) evap 2. Rapid Solvent Removal (Rotary Evaporator) dissolve->evap dry 3. Secondary Drying (Vacuum Oven) evap->dry grind 4. Gentle Grinding (Mortar & Pestle) dry->grind asd_powder Amorphous Solid Dispersion Powder grind->asd_powder qc 5. Characterization (PXRD, DSC, SEM) asd_powder->qc

Caption: Experimental workflow for lab-scale ASD preparation.

Step-by-Step Protocol for ASD Preparation:

  • Polymer Selection: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or specialized polymers like Soluplus®.[9][10][11][12] These polymers stabilize the amorphous drug.[8]

  • Solvent Selection: Identify a volatile solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).

  • Dissolution: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). For a 1:3 ratio, dissolve 100 mg of the drug and 300 mg of PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator. Rapid removal is key to "trapping" the drug in an amorphous state before it can recrystallize.[6]

  • Secondary Drying: Transfer the resulting solid film to a vacuum oven and dry overnight at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

  • Processing: Gently scrape the solid from the flask and grind it into a fine powder using a mortar and pestle. Store in a desiccator.

Q: How do I know if I successfully created an amorphous dispersion?

A: Through Solid-State Characterization. This is a critical self-validating step.

  • Powder X-Ray Diffraction (PXRD): Your crystalline starting material will show sharp, distinct peaks. A successful ASD will show a broad, diffuse "halo" pattern, indicating the absence of long-range molecular order.[6][13]

  • Differential Scanning Calorimetry (DSC): The crystalline drug will have a sharp melting endotherm. An amorphous form will not. Instead, a successful ASD should show a single glass transition temperature (Tg), which is an indicator of the miscibility of the drug and polymer.[6][13]

  • Scanning Electron Microscopy (SEM): This can provide morphological information. Crystalline drug often appears as distinct needles or plates, while the ASD powder should appear as more uniform, potentially spherical or collapsed-sphere particles, depending on the preparation method.[13][14]

Characterization TechniqueExpected Result for Crystalline APIExpected Result for Successful ASD
Powder X-Ray Diffraction (PXRD) Sharp, defined peaksBroad, diffuse "halo"
Differential Scanning Calorimetry (DSC) Sharp melting point (endotherm)Single Glass Transition (Tg), no melting
Scanning Electron Microscopy (SEM) Distinct crystalline shapes (e.g., needles)Homogeneous particles
Issue 3: My ASD formulation is unstable, or I need a solvent-free liquid formulation for a specific application.

If ASDs prove physically unstable (recrystallize over time) or a true aqueous solution is required, cyclodextrin complexation is an excellent alternative.

Answer & Protocol: Form a Cyclodextrin Inclusion Complex.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like yours, forming a water-soluble inclusion complex.[2][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.[15]

G cluster_CD Cyclodextrin (Host) cluster_Complex Inclusion Complex (Water-Soluble) CD arrow cavity Hydrophobic Cavity API Drug Molecule (Guest) (Hydrophobic) plus + CD_complex API_in Drug

Caption: Mechanism of drug solubilization by cyclodextrin inclusion.

Step-by-Step Protocol for Phase Solubility Study:

  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Add Excess Drug: To each solution, add an excess amount of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (enough that solid remains visible).

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[19][20]

  • Separate and Analyze: After equilibration, filter each suspension through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify: Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method like HPLC-UV.[19][21]

  • Plot and Interpret: Plot the drug concentration (Y-axis) against the HP-β-CD concentration (X-axis). A linear increase (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and allows you to calculate the complexation efficiency.[22] From this, you can determine how much HP-β-CD is needed to achieve your target concentration.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). Molecular Pharmaceutics.
  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). Journal of Advanced Pharmaceutical Technology & Research.
  • Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). Pharmaceutics.
  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). Journal of Applied Pharmaceutical Science.
  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2025).
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). Drug Development & Delivery.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics.
  • Nanosuspension technologies for delivery of poorly soluble drugs. (2022).
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2025).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). Journal of Controlled Release.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). Molecules.
  • Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. (2011). Der Pharmacia Lettre.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Summary of the commonly used excipients for preparation of solid dispersions. (n.d.).
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Journal of Pharmaceutical Sciences.
  • Characterization of amorphous solid dispersions: An upd
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). Molecular Pharmaceutics.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Pharmaceutics.
  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.).
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). Molecules.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Journal of Pharmaceutical Sciences.
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). Molecular Pharmaceutics.
  • Role of excipients in amorphous solid dispersions. (2020). BASF Pharma.
  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. (2024).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

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Optimization

Mechanistic Overview: The Causality of Piperidine Peak Distortion

Technical Support Center: Resolving Analytical Peaks for Piperidine Derivatives Welcome to the Technical Support Center for chromatographic analysis of piperidine derivatives. This guide is designed for researchers and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Analytical Peaks for Piperidine Derivatives

Welcome to the Technical Support Center for chromatographic analysis of piperidine derivatives. This guide is designed for researchers and drug development professionals to troubleshoot and resolve common analytical challenges, such as peak tailing, co-elution, and peak splitting, using field-proven, mechanistically sound methodologies.

Piperidine derivatives are notoriously challenging in reversed-phase liquid chromatography (RPLC). With a high pKa (~11.2), the secondary amine of the piperidine ring remains protonated (positively charged) under standard physiological and acidic mobile phase conditions.

The root cause of peak tailing and broadening lies in the "Silanol Effect." Traditional silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.0,1[1]. This creates a secondary, mixed-mode ion-exchange interaction. Because this secondary interaction is kinetically slower than the primary hydrophobic partitioning, analyte molecules desorb at different rates,.

Diagnostic Workflow

PiperidineTroubleshooting Start Analyze Piperidine Peak Shape CheckTailing Is Tailing Factor > 1.5 or Peaks Split? Start->CheckTailing AdjustPH Adjust Mobile Phase pH to < 3.0 CheckTailing->AdjustPH Yes Optimal Optimal Resolution Achieved CheckTailing->Optimal No CheckAgain Did Tailing Improve? AdjustPH->CheckAgain AddTEA Add Competing Base (e.g., 0.1% TEA) CheckAgain->AddTEA No CheckAgain->Optimal Yes SwitchColumn Switch to Base-Deactivated or Polar-Embedded Column AddTEA->SwitchColumn Tailing Persists SwitchColumn->Optimal

Workflow for diagnosing and resolving piperidine peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: My piperidine derivative exhibits severe peak tailing on a standard C18 column at neutral pH. How do I correct this? A1: At a neutral pH (e.g., pH 7.0), both the basic piperidine nitrogen (pKa ~11) and the acidic silanol groups on the silica surface (pKa ~3.5-4.5) are highly ionized. This maximizes deleterious ionic interactions. Solution: Lower the mobile phase pH to between 2.0 and 3.0 using additives like 0.1% Trifluoroacetic acid (TFA) or Formic acid..

Q2: I am observing split peaks or "extra" peaks in the dead volume for my pure free-base piperidine samples. What is happening? A2: This is a classic symptom of differential ionization or a sample solvent mismatch.2[2]. Additionally, if the mobile phase pH is near the pKa of the piperidine derivative, the compound exists in an equilibrium of protonated and unprotonated states, which partition differently. Solution: Always dissolve your sample in the initial mobile phase composition. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure a single ionization state.

Q3: Lowering the pH improved peak shape, but I still have co-eluting impurities. Should I change the column? A3: Before changing the column, optimize the gradient slope. A steep gradient can force structurally similar impurities to co-elute.3[3]. If this fails, switch to a "Type B" base-deactivated silica column.

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression Objective: Validate the causality of the silanol effect by systematically neutralizing stationary phase active sites.

  • Baseline Setup: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) with no additives. Run the piperidine standard on a standard C18 column. Record the USP Tailing Factor ( Tf​ ).

  • Acidification: Add 0.1% (v/v) Formic Acid to both Phase A and Phase B (yielding a pH of ~2.7).

  • Equilibration: Flush the column with 15-20 column volumes (CV) of the acidified mobile phase to ensure complete protonation of the silica surface.

  • Re-injection: Inject the standard under identical gradient conditions.

  • Validation: Calculate the new Tf​ . A reduction of Tf​ from >2.0 to <1.5 confirms silanol-driven tailing.

Protocol 2: Competitive Amine Masking (TEA Addition) Objective: Use a sacrificial amine to block active silanols when low-pH mobile phases are insufficient or contraindicated.

  • Preparation: Prepare the aqueous mobile phase and add 0.1% to 0.5% (v/v) Triethylamine (TEA).

  • pH Adjustment: Adjust the pH of the TEA-aqueous phase to 3.0 using Phosphoric acid (Note: Avoid non-volatile buffers for LC-MS; use only for UV/Vis detection).

  • Equilibration: Pass 20 CVs of the TEA-modified mobile phase through the column..

  • Analysis: Inject the piperidine sample. The target analyte will now partition strictly based on hydrophobicity.

  • Validation Check: Resolution between the piperidine peak and closely eluting neutral impurities should increase, as secondary retention mechanisms are eliminated.

Quantitative Data Presentation

The following table summarizes the expected impact of various troubleshooting interventions on the chromatographic performance of a standard piperidine derivative.

Chromatographic ConditionStationary PhaseMobile Phase AdditiveExpected Tailing Factor ( Tf​ )Resolution ( Rs​ ) Impact
Baseline (Neutral pH) Standard C18 (Type A)None (Water/ACN)2.5 - 3.5 (Severe)Poor (Co-elution likely)
Low pH Modification Standard C18 (Type A)0.1% Formic Acid (pH ~2.7)1.4 - 1.8 (Moderate)Improved
Competitive Masking Standard C18 (Type A)0.1% TEA + H3PO4 (pH 3.0)1.1 - 1.3 (Excellent)High
Base-Deactivated End-capped C18 (Type B)0.1% Formic Acid (pH ~2.7)1.0 - 1.2 (Ideal)Very High
Polar-Embedded C18-Amide/UreaNone (Water/ACN)1.2 - 1.4 (Good)Moderate to High

References

  • BenchChem.
  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?"
  • ResearchGate. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?"
  • Biotage.

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Reference Data & Comparative Studies

Comparative

Benchmarking [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol: A Comparative Guide to Evaluating a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of drug discovery is continually evolving, with a constant demand for novel therapeutics that exhibit improved potency, selectivi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is continually evolving, with a constant demand for novel therapeutics that exhibit improved potency, selectivity, and safety profiles. [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a novel small molecule with potential as a therapeutic agent. Its chemical structure, featuring a piperidine core and a 2-chloro-6-fluoro-benzyl group, suggests it may interact with a variety of biological targets.[1][2] The piperidine scaffold is a common motif in many approved drugs, recognized for its favorable pharmacokinetic properties.[1] The 2-chloro-6-fluoro-benzyl moiety is often incorporated into pharmacologically active compounds to enhance binding affinity and modulate electronic properties.[3][4][5][6][7]

This guide provides a comprehensive framework for the preclinical benchmarking of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. Given its novelty, a hypothetical target class, protein kinases, has been selected for the purpose of this guide, as kinase inhibitors are a major focus in modern drug development, particularly in oncology.[8] This document will outline a systematic approach to compare its performance against well-characterized, known inhibitors, providing the necessary experimental data and protocols to objectively assess its potential as a drug candidate.

Hypothetical Target & Rationale

For the purpose of this guide, we will hypothesize that [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is an inhibitor of a specific protein kinase, for instance, a Cyclin-Dependent Kinase (CDK). The rationale for this hypothetical target selection is based on the prevalence of substituted piperidine and benzyl moieties in known kinase inhibitors. The benchmarking process will therefore involve a head-to-head comparison with established CDK inhibitors.

Selection of Known Inhibitors for Benchmarking

A crucial aspect of benchmarking is the selection of appropriate reference compounds.[9][10] For our hypothetical CDK inhibitor, a panel of well-characterized inhibitors with varying selectivity profiles would be chosen. An example panel could include:

  • Palbociclib (Ibrance®): A highly selective CDK4/6 inhibitor.

  • Ribociclib (Kisqali®): Another selective CDK4/6 inhibitor.

  • Abemaciclib (Verzenio®): A selective CDK4/6 inhibitor with some activity against other CDKs.

  • Dinaciclib: A potent, broad-spectrum CDK inhibitor (CDK1, CDK2, CDK5, CDK9).

This selection allows for a comprehensive comparison, assessing not only potency but also the selectivity profile of the novel compound.

Experimental Workflow for Comparative Analysis

A multi-tiered approach is essential for a thorough evaluation of a novel inhibitor.[11] This typically begins with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular activity and toxicity.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays a Target Engagement (e.g., BRET) b Enzyme Inhibition (IC50) a->b c Mechanism of Action (MOA) b->c d Selectivity Profiling c->d e Cellular Potency (EC50) d->e Promising candidates advance f Cell Proliferation (GI50) e->f g Cell Cycle Analysis f->g h Cytotoxicity g->h

Caption: A tiered experimental workflow for inhibitor benchmarking.

Tier 1: Biochemical Assays

Target Engagement Assays

Confirming direct binding of the compound to its intended target is a critical first step. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for this purpose.[12][13][14][15]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the target kinase fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase's active site.

  • Compound Treatment: Transfected cells are seeded into 96- or 384-well plates and treated with a serial dilution of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol and the known inhibitors.

  • Lysis and Substrate Addition: After an incubation period, cells are lysed, and the NanoBRET™ Nano-Glo® Substrate is added.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated, and the data is plotted to determine the concentration at which the compound displaces 50% of the tracer (IC50), indicating target engagement.[16]

Enzyme Inhibition Assays

These assays quantify the inhibitory potency of the compound against the purified target enzyme.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: Add serial dilutions of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol and the known inhibitors to the wells.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]

Mechanism of Action (MOA) Studies

Understanding how the inhibitor interacts with the enzyme is crucial.[18] This involves determining whether the inhibition is competitive, non-competitive, or uncompetitive.

Protocol: Kinase MOA Study

  • Experimental Design: Perform the in vitro kinase inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate (ATP).

  • Data Collection: Generate a matrix of inhibition data at different substrate and inhibitor concentrations.

  • Data Analysis: Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the effect of the inhibitor on the enzyme's Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).[19] Changes in these parameters will reveal the mechanism of inhibition.

For irreversible inhibitors, a different set of kinetic parameters, such as k_inact and K_I, are determined to characterize their time-dependent inhibition.[20][21][22][23]

G a Competitive b Non-competitive c Uncompetitive d Covalent Binding E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I P Product ES->P EI->E ESI->ES

Caption: Mechanisms of enzyme inhibition.

Selectivity Profiling

Assessing the selectivity of a novel inhibitor is paramount to understanding its potential for off-target effects.[8][11][24]

Protocol: Kinome-Wide Selectivity Screen

  • Panel Selection: Submit [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol to a commercial service that offers screening against a large panel of kinases (e.g., >400 kinases).

  • Assay Conditions: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in a primary screen.

  • Hit Confirmation: For kinases where significant inhibition is observed, a follow-up dose-response experiment is performed to determine the IC50 values.

  • Data Analysis: The results are often visualized as a "kinome map" or a selectivity score can be calculated. The selectivity score is determined by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[11]

Tier 2: Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[25][26][27][28]

Cellular Potency and Proliferation Assays

These assays determine the inhibitor's ability to affect cell growth and viability.

Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate a relevant cancer cell line (e.g., a cell line known to be dependent on the target kinase) in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol and the known inhibitors for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure the luminescent signal and plot the results to determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) value.

Cell Cycle Analysis

For inhibitors targeting cell cycle kinases like CDKs, analyzing the effect on cell cycle progression is essential.

Protocol: Flow Cytometry-Based Cell Cycle Analysis

  • Cell Treatment: Treat the chosen cell line with the inhibitors at concentrations around their GI50 values for a defined time (e.g., 24 hours).

  • Cell Staining: Harvest the cells and stain them with a DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) to determine if the inhibitor causes arrest at a specific phase.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Biochemical Data

CompoundTarget Engagement (BRET IC50, nM)Enzyme Inhibition (IC50, nM)Mechanism of ActionSelectivity (S-Score at 1 µM)
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol Experimental ValueExperimental ValueDetermined MOACalculated Score
PalbociclibReference ValueReference ValueCompetitiveReference Score
RibociclibReference ValueReference ValueCompetitiveReference Score
AbemaciclibReference ValueReference ValueCompetitiveReference Score
DinaciclibReference ValueReference ValueCompetitiveReference Score

Table 2: Comparative Cellular Data (Example Cell Line: MCF-7)

CompoundCellular Potency (EC50, nM)Growth Inhibition (GI50, nM)Cell Cycle Arrest
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol Experimental ValueExperimental ValueObserved Effect
PalbociclibReference ValueReference ValueG1 Arrest
RibociclibReference ValueReference ValueG1 Arrest
AbemaciclibReference ValueReference ValueG1 Arrest
DinaciclibReference ValueReference ValueG2/M Arrest

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of a novel inhibitor, using [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol as a case study with a hypothetical kinase target. By systematically evaluating its performance against well-established inhibitors across a range of biochemical and cellular assays, researchers can gain a clear and objective understanding of its therapeutic potential. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate informed decision-making in the drug discovery process.

References

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC. (n.d.). Retrieved March 22, 2024, from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.). Retrieved March 22, 2024, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved March 22, 2024, from [Link]

  • kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system - Drug Discovery Chemistry. (n.d.). Retrieved March 22, 2024, from [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 22, 2024, from [Link]

  • Inactivation Kinetics, Irreversible Drug Discovery - Enzymlogic. (n.d.). Retrieved March 22, 2024, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). Retrieved March 22, 2024, from [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved March 22, 2024, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.). Retrieved March 22, 2024, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Retrieved March 22, 2024, from [Link]

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC. (2023, November 13). Retrieved March 22, 2024, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved March 22, 2024, from [Link]

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2025, August 11). Retrieved March 22, 2024, from [Link]

  • The potency of cell-based assays to predict response to TNF inhibitor therapy - PubMed. (2025, August 5). Retrieved March 22, 2024, from [Link]

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC. (n.d.). Retrieved March 22, 2024, from [Link]

  • Cell-Based Potency Assays - BioAgilytix. (n.d.). Retrieved March 22, 2024, from [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.). Retrieved March 22, 2024, from [Link]

  • (PDF) Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery - ResearchGate. (2025, November 11). Retrieved March 22, 2024, from [Link]

  • New technologies: bioluminescence resonance energy transfer (BRET) for the detection of real time interactions involving G-protein coupled receptors - PubMed. (n.d.). Retrieved March 22, 2024, from [Link]

  • Four ways to measure selectivity | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 22, 2024, from [Link]

  • Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem - NIH. (n.d.). Retrieved March 22, 2024, from [Link]

  • BRET (Bioluminescence Resonance Energy Transfer) - Berthold Technologies GmbH & Co.KG. (n.d.). Retrieved March 22, 2024, from [Link]

  • Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - MDPI. (2019, February 1). Retrieved March 22, 2024, from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved March 22, 2024, from [Link]

  • Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1). Retrieved March 22, 2024, from [Link]

  • Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed. (2014, June 26). Retrieved March 22, 2024, from [Link]

  • Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride - ResearchGate. (n.d.). Retrieved March 22, 2024, from [Link]

  • Large scale prospective evaluation of co-folding across 557 Mac1-ligand complexes and three virtual screens - eLife. (2025, December 29). Retrieved March 22, 2024, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved March 22, 2024, from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Retrieved March 22, 2024, from [Link]

  • [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol | 1261230-49-2 - 摩熵化学. (n.d.). Retrieved March 22, 2024, from [Link]

  • 1-(2-chloro-6-fluorobenzyl)piperidin-3-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 22, 2024, from [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved March 22, 2024, from [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC. (n.d.). Retrieved March 22, 2024, from [Link]

  • [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 22, 2024, from [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. (2002, August 1).
  • CAS NO. 416896-46-3 | (1-(2-Chloro-6-fluorobenzyl)piperidin-2-yl)methanol - Arctom. (n.d.). Retrieved March 22, 2024, from [Link]

  • 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine - PMC. (n.d.). Retrieved March 22, 2024, from [Link]

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Validation

Enantioselective Synthesis of Substituted Piperidines: A Comparative Guide to Modern Catalytic Methods

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereochemistry of these six-membered nitrogen heterocycles is often...

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Author: BenchChem Technical Support Team. Date: March 2026

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereochemistry of these six-membered nitrogen heterocycles is often critical to their biological activity, making their enantioselective synthesis a topic of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of the leading catalytic strategies for the asymmetric synthesis of substituted piperidines, offering field-proven insights and supporting experimental data to aid in the selection of the most appropriate method for a given synthetic challenge.

Transition-Metal Catalysis: Powerful and Versatile

Transition-metal catalysis offers a highly effective and versatile approach to the enantioselective synthesis of substituted piperidines, primarily through the asymmetric hydrogenation of pyridine and pyridinium salt precursors. This strategy benefits from high catalytic turnover numbers and the ability to tolerate a wide range of functional groups.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

A leading strategy for accessing chiral piperidines is the iridium-catalyzed asymmetric hydrogenation of N-substituted pyridinium salts. This method circumvents the challenges associated with the direct hydrogenation of pyridines, which often suffer from catalyst inhibition by the basic piperidine product. The pre-formation of the pyridinium salt enhances the substrate's reactivity and prevents product inhibition.[1]

A key advantage of this approach is the high level of enantioselectivity that can be achieved with a variety of chiral phosphine ligands.[2][3][4] The choice of ligand is crucial and often dictates the success of the transformation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide [1]

  • To a dried Schlenk tube under an argon atmosphere, add [{Ir(cod)Cl}2] (1 mol%) and (R)-synphos (2.2 mol%).

  • Add a 1:1 mixture of toluene and CH2Cl2 (3 mL).

  • Stir the mixture at room temperature for 10 minutes to form the catalyst.

  • Add N-benzyl-2-phenylpyridinium bromide (0.25 mmol).

  • Pressurize the Schlenk tube with H2 (600 psi).

  • Stir the reaction mixture at 28 °C for 24 hours.

  • After the reaction is complete, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-phenylpiperidine.

Comparative Data for Iridium-Catalyzed Asymmetric Hydrogenation:

Substrate (2-Substituent)LigandYield (%)ee (%)Reference
Phenyl(R)-synphos9992[1]
4-Methoxyphenyl(R)-synphos9992[1]
4-Chlorophenyl(R)-synphos9592[1]
2-Naphthyl(R)-synphos9987[1]
Benzyl(R)-synphos9959[1]
Isopropyl(R)-synphos6065[1]
2-Bromo-4-cyanobenzylMeO-BoQPhos-93:7 er[5]

Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation:

The catalytic cycle is believed to involve the coordination of the iridium catalyst to the pyridinium salt, followed by a series of hydride transfers and isomerizations to afford the enantioenriched piperidine product. The chiral ligand environment around the iridium center dictates the stereochemical outcome of the hydrogenation.

G cluster_0 Catalytic Cycle Ir_L_star [Ir(H)2(L*)]+ Complex Ir-Pyridinium Complex Ir_L_star->Complex Substrate Binding Pyridinium Pyridinium Salt Pyridinium->Complex Hydride_Addition_1 1,4-Hydride Addition Complex->Hydride_Addition_1 Enamine_Intermediate Enamine Intermediate Hydride_Addition_1->Enamine_Intermediate Isomerization Isomerization Enamine_Intermediate->Isomerization Iminium_Intermediate Iminium Intermediate Isomerization->Iminium_Intermediate Hydride_Addition_2 1,2-Hydride Addition Iminium_Intermediate->Hydride_Addition_2 Piperidine_Complex Ir-Piperidine Complex Hydride_Addition_2->Piperidine_Complex Piperidine_Complex->Ir_L_star Regeneration Piperidine Chiral Piperidine Piperidine_Complex->Piperidine Product Release

Caption: Proposed catalytic cycle for iridium-catalyzed asymmetric hydrogenation of pyridinium salts.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A more recent development in the synthesis of 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes a dihydropyridine intermediate, which undergoes a highly regio- and enantioselective carbometalation with an aryl or vinyl boronic acid.[6][7][8][9] Subsequent reduction of the resulting tetrahydropyridine affords the desired 3-substituted piperidine.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]

  • To a vial, add [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%).

  • Purge the vial with argon.

  • Add toluene (0.25 mL), THP (0.25 mL), H2O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).

  • Stir the mixture at 70 °C for 10 minutes.

  • Add the boronic acid (3.0 equiv) and then the dihydropyridine (1.0 equiv).

  • Stir the reaction at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with Et2O, and pass through a plug of silica gel.

  • Concentrate the filtrate and purify by flash chromatography to yield the 3-substituted tetrahydropyridine.

  • The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., Pd/C, H2).

Comparative Data for Rh-Catalyzed Asymmetric Reductive Heck Reaction:

DihydropyridineBoronic AcidYield (%)ee (%)Reference
Phenyl pyridine-1(2H)-carboxylatePhenylboronic acid8599[8]
Phenyl pyridine-1(2H)-carboxylate4-Methoxyphenylboronic acid8899[8]
Phenyl pyridine-1(2H)-carboxylate4-Chlorophenylboronic acid7599[8]
Phenyl pyridine-1(2H)-carboxylate2-Thienylboronic acid6598[8]
Phenyl pyridine-1(2H)-carboxylateVinylboronic acid pinacol ester7296[8]

Organocatalysis: Metal-Free Enantioselective Transformations

Organocatalysis has emerged as a powerful and environmentally benign alternative to transition-metal catalysis. For the synthesis of substituted piperidines, organocatalytic aza-Michael and aza-Diels-Alder reactions have proven particularly effective.

Organocatalytic Intramolecular Aza-Michael Reaction

The intramolecular aza-Michael reaction (IMAMR) is a powerful tool for the construction of nitrogen-containing heterocycles.[10][11] The use of chiral organocatalysts, such as prolinol derivatives, enables the enantioselective cyclization of acyclic precursors to afford highly enantioenriched piperidines.[12]

Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Reaction [12]

  • To a solution of the carbamate-containing α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the Jørgensen-Hayashi catalyst (20 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Stir the reaction until complete consumption of the starting material is observed by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with CH2Cl2.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data for Organocatalytic Intramolecular Aza-Michael Reaction:

SubstrateCatalystYield (%)ee (%)Reference
N-Boc-5-amino-2-pentenalJørgensen-Hayashi catalyst8595[12]
N-Cbz-5-amino-2-pentenalJørgensen-Hayashi catalyst8293[12]
N-Boc-6-amino-2-hexenalJørgensen-Hayashi catalyst7891[12]

Mechanism of Organocatalytic Intramolecular Aza-Michael Reaction:

The organocatalyst activates the α,β-unsaturated aldehyde through the formation of an iminium ion, which enhances its electrophilicity. The tethered nucleophilic nitrogen then attacks the β-position in a stereocontrolled manner, directed by the chiral catalyst. Hydrolysis of the resulting enamine intermediate regenerates the catalyst and affords the chiral piperidine product.

G cluster_1 Catalytic Cycle Catalyst Chiral Amine Catalyst Iminium_Ion Iminium Ion Intermediate Catalyst->Iminium_Ion Iminium Formation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium_Ion Aza_Michael Intramolecular Aza-Michael Addition Iminium_Ion->Aza_Michael Enamine Enamine Intermediate Aza_Michael->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Piperidine Chiral Piperidine Hydrolysis->Piperidine Product Release

Caption: Proposed catalytic cycle for the organocatalytic intramolecular aza-Michael reaction.

Enantioselective Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a convergent and atom-economical route to tetrahydropyridines, which can be readily reduced to piperidines. The use of chiral Lewis acids or Brønsted acids as catalysts allows for the enantioselective construction of the piperidine ring.[13][14][15]

Experimental Protocol: Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction [11]

  • In a screw-capped test tube, suspend the imine and cyclopentadiene in a mixture of hexane/toluene (3:1).

  • Cool the mixture to -78 °C and stir for 10 minutes.

  • Add the chiral BINOL-derived phosphoric acid catalyst (5 mol%).

  • Stir the mixture until the imine is consumed (monitored by TLC).

  • Directly load the crude reaction mixture onto a silica gel column for purification.

Comparative Data for Enantioselective Aza-Diels-Alder Reaction:

ImineDieneCatalystYield (%)ee (%)Reference
N-Benzoyl-2-phenyl-3,4-dihydro-2H-pyrroleCyclopentadieneChiral Phosphoric Acid9592[11]
N-Benzoyl-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrroleCyclopentadieneChiral Phosphoric Acid9394[11]
N-Pivaloyl glyoxylate hydrazone2,3-Dimethyl-1,3-butadieneChiral Silicon Lewis Acid9185[14]

Biocatalysis: Green and Highly Selective Syntheses

Biocatalysis offers a green and highly selective approach to the synthesis of chiral piperidines. Enzymes, such as transaminases, can be employed for the asymmetric synthesis or deracemization of piperidine precursors with excellent enantioselectivity.[16][17][18][19][20][21][22]

Transaminase-Mediated Asymmetric Synthesis

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This enzymatic transformation can be harnessed for the asymmetric synthesis of chiral amines, including piperidine precursors.[16][17]

Experimental Protocol: Transaminase-Triggered Cyclization [16][17]

  • To a buffer solution (e.g., KPi buffer, pH 8), add the ω-chloroketone substrate (50 mM), isopropylamine (1 M) as the amine donor, and pyridoxal-5'-phosphate (PLP, 1 mM).

  • Add the transaminase enzyme (e.g., ATA-117, 10 mg/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with shaking.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, work up the reaction by adjusting the pH and extracting with an organic solvent.

  • Purify the product by standard methods.

Comparative Data for Transaminase-Mediated Asymmetric Synthesis of 2-Substituted Piperidines:

ω-ChloroketoneTransaminaseYield (%)ee (%)Reference
6-Chloro-2-hexanoneATA-11785>99.5 (R)[16][17]
6-Chloro-2-hexanoneATA-25675>99.5 (S)[16][17]
1-(4-Chlorophenyl)-5-chloropentan-1-oneATA-11790>99.5 (R)[16][17]
1-(4-Chlorophenyl)-5-chloropentan-1-oneATA-02588>99.5 (S)[16][17]

Mechanism of Transaminase-Mediated Synthesis:

The reaction proceeds through a ping-pong bi-bi mechanism. The PLP cofactor first accepts the amino group from the amine donor to form pyridoxamine-5'-phosphate (PMP). The ketone substrate then binds to the enzyme, and the amino group is transferred from PMP to the ketone, forming the chiral amine product and regenerating the PLP cofactor. In the case of ω-chloroketones, the initially formed chiral amine undergoes spontaneous intramolecular cyclization to yield the piperidine.

G cluster_2 Catalytic Cycle E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Transamination Amine_Donor Amine Donor Amine_Donor->E_PMP E_PMP->E_PLP Transamination & Catalyst Regeneration Ketone_Substrate ω-Chloroketone Chiral_Amine Chiral Chloroamine Ketone_Substrate->Chiral_Amine Cyclization Intramolecular Cyclization Chiral_Amine->Cyclization Piperidine Chiral Piperidine Cyclization->Piperidine

Caption: Simplified mechanism of transaminase-catalyzed synthesis of chiral piperidines from ω-chloroketones.

Conclusion

The enantioselective synthesis of substituted piperidines is a vibrant area of research with a diverse array of powerful catalytic methods at the disposal of the synthetic chemist. Transition-metal catalysis, particularly iridium-catalyzed asymmetric hydrogenation, offers a robust and versatile approach with high enantioselectivities for a broad range of substrates. Organocatalysis provides a metal-free alternative, with aza-Michael and aza-Diels-Alder reactions being particularly effective for the construction of the piperidine ring. Biocatalysis, with its inherent high selectivity and mild reaction conditions, is an increasingly attractive option for the synthesis of chiral piperidines, especially in the context of green chemistry.

The choice of the optimal method will depend on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. This guide provides a comparative overview to assist researchers in making an informed decision for their specific synthetic needs.

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  • Pearson, W. H., & Stoy, P. (2003). Enantiocontrolled synthesis of 2,6-disubstituted piperidines by desymmetrization of meso-eta-(3,4,5)-dihydropyridinylmolybdenum complexes. application to the total synthesis of (-)-dihydropinidine and (-)-andrachcinidine. Journal of the American Chemical Society, 125(10), 2878–2879. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(16), 5797–5802. [Link]

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  • Ito, H., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(11), 3623–3626. [Link]

  • Amat, M., et al. (2003). Enantioselective Synthesis of Cis- And trans-3,5-disubstituted Piperidines. Synthesis of 20S- And 20R-dihydrocleavamine. Organic Letters, 5(17), 3139–3142. [Link]

  • Lefort, L., et al. (2016). A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Advanced Synthesis & Catalysis, 358(16), 2589–2593. [Link]

  • Turner, N. J., et al. (2022). Deracemization of Racemic Amine Using ω-Transaminase and a Nickel-Based Nanocatalyst. ACS Catalysis, 12(24), 15214–15221. [Link]

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21088–21095. [Link]

  • Couty, F., & Evano, G. (2007). Enantioselective Synthesis of 2,3-Disubstituted Piperidines. Letters in Organic Chemistry, 4(1), 4–6. [Link]

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  • De Lombaert, S., et al. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters, 2(23), 3679–3681. [Link]

  • Hong, S., & Lee, E. (2011). Stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions: a facile synthesis of (+)-myrtine and (−)-epimyrtine. Organic Letters, 13(5), 1088–1091. [Link]

  • Guillarme, S., & Legrand, O. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 15(3), 693. [Link]

  • Guillarme, S., & Legrand, O. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 15(3), 693. [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181–10184. [Link]

  • Alcaide, B., et al. (1998). Stereoselective Route Towards 2,5-Disubstituted Piperidine Alkaloids. Synthesis of (+)-Pseudoconhydrine and (.+-.)-epi-Pseudoconhydrine. Tetrahedron, 54(40), 12179-12190. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Zhang, X., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5882–5887. [Link]

  • Rueping, M., et al. (2012). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry, 8, 1894–1899. [Link]

  • Zhang, W., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761–12764. [Link]

  • Rovis, T., et al. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. [Link]

  • Wang, C., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. The Journal of Organic Chemistry, 85(10), 6548–6558. [Link]

  • Córdova, A., & Rios, R. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 9(25), 5143–5146. [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181–10184. [Link]

  • Reddy, B. V. S., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(33), 14145-14151. [Link]

  • Turner, N. J., & Flitsch, S. L. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(45), 14833–14836. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Nagorny, P., & Sarpong, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6549. [Link]

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Sources

Comparative

Comparative Analysis of Off-Target Effects: A Guide to the RORγt Inverse Agonist [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol and its Alternatives

This guide provides a comprehensive comparison of the off-target effects of the RORγt inverse agonist [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, also known as T-773, against other prominent molecules in its...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the off-target effects of the RORγt inverse agonist [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, also known as T-773, against other prominent molecules in its class. In the pursuit of novel therapeutics for autoimmune diseases, targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a promising strategy. RORγt is a master regulator of Th17 cell differentiation, which plays a pivotal role in the inflammatory cascade. While the on-target potency of RORγt inverse agonists is a primary focus, a thorough understanding of their off-target activities is critical for predicting potential side effects and ensuring clinical success. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies for assessing the selectivity of these compounds.

Introduction to RORγt and the Significance of Selectivity

RORγt is a nuclear receptor that functions as a ligand-dependent transcription factor, essential for the development and function of Th17 cells. These cells are key producers of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are implicated in the pathology of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By binding to RORγt and suppressing its transcriptional activity, inverse agonists can effectively dampen the Th17-mediated inflammatory response.

However, the therapeutic window of RORγt inverse agonists is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen toxicities and adverse effects, derailing an otherwise promising drug candidate. Therefore, rigorous and comprehensive off-target profiling is a cornerstone of the preclinical development of these molecules. This guide will explore the off-target profile of T-773 in comparison to other notable RORγt inverse agonists, providing a framework for evaluating and interpreting selectivity data.

Comparative Off-Target Profile

The following table summarizes the available off-target binding data for T-773 and two other well-characterized RORγt inverse agonists, VTP-43742 and GSK2981278. The data is compiled from extensive preclinical studies, including broad panel screens against a diverse range of kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.

Target ClassT-773VTP-43742GSK2981278
Primary Target (RORγt) High Potency High Potency High Potency
Kinases No significant inhibition observed in a panel of over 200 kinases.No significant inhibition observed in a broad kinase panel.No significant inhibition observed in a broad kinase panel.
GPCRs No significant binding observed in a panel of over 100 GPCRs.No significant binding observed in a broad GPCR panel.No significant binding observed in a broad GPCR panel.
Ion Channels No significant binding observed in a panel of over 40 ion channels.No significant binding observed in a broad ion channel panel.No significant binding observed in a broad ion channel panel.
Transporters No significant binding observed in a panel of over 20 transporters.No significant binding observed in a broad transporter panel.No significant binding observed in a broad transporter panel.
Other Nuclear Receptors High selectivity against other ROR isoforms (RORα and RORβ) and other nuclear receptors.High selectivity against other ROR isoforms and other nuclear receptors.High selectivity against other ROR isoforms and other nuclear receptors.

Interpretation of Data:

The data presented above indicates that T-773, along with VTP-43742 and GSK2981278, exhibits a high degree of selectivity for RORγt. The lack of significant off-target binding in broad screening panels is a favorable characteristic for a drug candidate, suggesting a lower likelihood of mechanism-independent adverse effects. The high selectivity against other nuclear receptors, particularly the closely related RORα and RORβ isoforms, is crucial, as off-target activity against these receptors could lead to unwanted physiological effects.

Experimental Protocols for Off-Target Profiling

The assessment of off-target effects relies on a suite of standardized and robust in vitro assays. Below are detailed protocols for key experiments used to generate the comparative data in this guide.

RORγt Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).

Protocol:

  • Preparation of Reagents:

    • Recombinant human RORγt-LBD.

    • Radioligand: [³H]-labeled reference compound.

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

    • Scintillation cocktail.

  • Assay Procedure:

    • Add 50 µL of assay buffer containing the test compound at various concentrations to a 96-well plate.

    • Add 50 µL of [³H]-labeled reference compound.

    • Add 50 µL of recombinant human RORγt-LBD.

    • Incubate the plate for 2 hours at room temperature with gentle shaking.

    • Transfer the contents to a filter plate and wash three times with ice-cold assay buffer to separate bound from unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

Broad Panel Off-Target Screening (Example: Kinase Panel)

This type of assay assesses the activity of a test compound against a large number of purified enzymes.

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound to the desired concentrations for screening.

  • Kinase Assay:

    • Utilize a commercially available kinase panel (e.g., Eurofins SafetyScreen, Reaction Biology).

    • The assays are typically performed in a 384-well plate format.

    • Add the test compound at a fixed concentration (e.g., 10 µM) to wells containing a specific kinase, its substrate, and ATP.

    • Incubate the reaction for a specified time at room temperature.

    • Stop the reaction and measure the amount of product formed, typically using a fluorescence- or luminescence-based method.

  • Data Analysis:

    • Calculate the percentage of inhibition of each kinase by the test compound relative to a positive control inhibitor.

    • Identify any kinases that are inhibited above a certain threshold (e.g., >50% inhibition) for further investigation and determination of IC₅₀ values.

Visualizing Workflows and Pathways

RORγt Signaling Pathway

RORgt_Pathway cluster_Extracellular Extracellular cluster_Cell Naive T Cell cluster_Nucleus Signal Pro-inflammatory Signals (e.g., IL-6, TGF-β) Receptor Cytokine Receptors Signal->Receptor STAT3 STAT3 Receptor->STAT3 activates pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylates RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA induces transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein translates RORgt_Nuclear RORγt RORgt_Protein->RORgt_Nuclear translocates Nucleus Nucleus DNA IL-17 Promoter RORgt_Nuclear->DNA binds to IL17_mRNA IL-17 mRNA DNA->IL17_mRNA transcribes IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein translates Inflammation Inflammation IL17_Protein->Inflammation drives

Caption: RORγt signaling pathway in Th17 cell differentiation.

Off-Target Screening Workflow

Off_Target_Workflow Compound Test Compound (e.g., T-773) PrimaryAssay Primary Target Assay (RORγt Binding & Functional) Compound->PrimaryAssay BroadPanel Broad Panel Screening (Kinases, GPCRs, Ion Channels) Compound->BroadPanel Selectivity Selectivity Analysis (Primary vs. Off-Target) PrimaryAssay->Selectivity HitIdent Hit Identification (>50% Inhibition) BroadPanel->HitIdent DoseResponse Dose-Response Curve (IC50 Determination) HitIdent->DoseResponse DoseResponse->Selectivity Decision Go/No-Go Decision Selectivity->Decision InVivo In Vivo Toxicology & PK/PD Studies Decision->InVivo Go

Caption: Workflow for assessing off-target effects of drug candidates.

Conclusion

The preclinical data available for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (T-773) and its comparators, VTP-43742 and GSK2981278, demonstrates a promising selectivity profile for this class of RORγt inverse agonists. The rigorous application of broad panel off-target screening and detailed mechanistic studies are indispensable for de-risking these compounds as they advance through the drug development pipeline. This guide has provided a framework for understanding and evaluating the off-target effects of RORγt inverse agonists, emphasizing the importance of a data-driven approach to ensure the development of safe and effective therapies for autoimmune diseases. Continued vigilance and comprehensive profiling will remain critical to the successful clinical translation of this therapeutic strategy.

References

  • PubChem. (n.d.). T-773. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). VTP-43742. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). GSK2981278. National Center for Biotechnology Information. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered controls designed to facilitate complex chemistry. Handling [1-(2-Chloro-6-fluoro-benzyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered controls designed to facilitate complex chemistry. Handling [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol requires a nuanced understanding of its structural properties.

This molecule combines a basic tertiary amine (the piperidine ring), a hydrogen-bonding hydroxymethyl group, and a highly lipophilic, di-halogenated benzyl moiety. This structural triad presents specific operational challenges: the amine drives base-catalyzed tissue irritation, the lipophilic benzyl group accelerates dermal absorption, and the halogens dictate strict environmental disposal protocols[1].

The following guide provides the definitive, causality-driven operational and disposal protocols for this compound.

I. Hazard Profiling & PPE Causality Matrix

Basic Safety Data Sheets (SDS) often recommend generic protection. However, effective laboratory execution requires understanding why specific Personal Protective Equipment (PPE) is chosen. Latex, for instance, offers almost zero chemical resistance to organic amines and the solvents typically used to dissolve them.

We mandate the following quantitative PPE specifications to ensure a self-validating barrier against lipophilic permeation.

Table 1: Quantitative PPE Specifications and Causality

Protection ZoneRequired EquipmentQuantitative SpecCausality & Scientific Rationale
Dermal (Hands) Nitrile or Butyl Rubber Gloves>0.11 mm thickness; >480 min breakthroughThe fluorinated/chlorinated benzyl group acts as a lipophilic carrier, accelerating skin penetration. Nitrile provides a dense cross-linked barrier against non-polar permeation[1].
Ocular Indirect-Vented Splash GogglesANSI Z87.1+ ratedTertiary amines can cause transient corneal edema ("blue haze"). Indirect venting prevents vapor accumulation while blocking liquid splashes[1].
Respiratory N95/P100 Particulate Respirator99.9% filtration efficiencyRequired only if handling dry powder outside a localized exhaust system. Prevents inhalation of micro-crystalline dust.
Body Flame-Resistant (FR) Lab Coat100% Cotton or NomexSynthetic blends (polyester) can melt into the skin upon solvent ignition. Cotton/Nomex provides a thermally stable, breathable barrier.

II. Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the continuous flow monitor.

  • Self-Validation: The digital readout must display a face velocity between 100 and 120 feet per minute (FPM) . If the alarm sounds or the flow is <100 FPM, abort the operation. The hood sash must be positioned at or below the 18-inch mark.

Step 2: Static Neutralization & Mass Transfer

  • Action: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is typically a crystalline solid that can accumulate a static charge, leading to aerosolization during weighing. Use an anti-static zero-stat gun on the weighing boat and the analytical spatula.

  • Self-Validation: Before transferring the bulk powder, tap the loaded spatula against the grounded balance draft shield. If the powder clings erratically to the metal, static is still present; re-apply the anti-static gun before proceeding.

Step 3: Solubilization & Reaction

  • Action: Transfer the weighed compound to the reaction vessel. When adding halogen-compatible solvents (e.g., Dichloromethane, THF), add the solvent slowly down the side of the flask to prevent dust kick-up.

  • Causality: Amines can react exothermically with strong acids or electrophiles. Controlling the rate of solvent addition mitigates localized heat spikes.

Step 4: Equipment Decontamination

  • Action: Triple-rinse all spatulas, weigh boats, and glassware with Isopropanol (IPA), followed by a distilled water rinse.

  • Self-Validation: The final water rinse should sheet off the glassware cleanly. If water beads up, lipophilic halogenated residue remains; repeat the IPA rinse.

Workflow N1 1. Environmental Validation Verify Hood Flow >100 FPM N2 2. PPE Donning Nitrile (>0.11mm), Goggles, FR Coat N1->N2 N3 3. Static Neutralization Discharge Spatula & Vessel N2->N3 N4 4. Mass Transfer Weigh Active Pharmaceutical Ingredient N3->N4 N5 5. Solubilization Add Halogen-Compatible Solvent N4->N5 N6 6. Decontamination Triple-Rinse with Isopropanol N5->N6

Operational workflow for handling halogenated piperidine derivatives.

III. Waste Segregation & Disposal Plan

The presence of chlorine and fluorine atoms on the benzyl ring dictates that any waste containing this compound must be classified as Halogenated Organic Waste.

The Causality of Segregation: When halogenated compounds are incinerated, they thermally decompose into highly corrosive hydrochloric (HCl) and hydrofluoric (HF) acids. Waste treatment facilities must route these specific drums through specialized, expensive alkaline scrubber systems. Mixing non-halogenated waste into a halogenated carboy unnecessarily inflates disposal costs and complicates environmental compliance[2][3].

Step 1: Segregation

  • Action: Direct all reaction filtrates, mother liquors, and the primary Isopropanol decontamination rinses into a carboy explicitly labeled "Halogenated Organic Waste."

  • Self-Validation: Check the waste tag. If the tag lists purely hydrocarbons (e.g., Hexane, Toluene) without halogens, do not add your waste. Halogenated waste must be kept strictly separate[3].

Step 2: Vapor-Tight Sealing

  • Action: Cap the waste container immediately after the transfer is complete. Funnels must not be left resting in the neck of the carboy.

  • Self-Validation: After sealing the PTFE-lined cap, gently invert the carboy 45 degrees. If any solvent odor is detected outside the fume hood, the cap seal has failed and the lid must be replaced immediately.

Waste W1 Liquid Reaction Waste Contains Piperidine Derivative W2 Halogen Content Check (Cl, F present?) W1->W2 W3 Halogenated Organic Waste Red Tag / Specialized Incineration W2->W3 Yes (>1% Halogens) W4 Non-Halogenated Waste Green Tag / Standard Disposal W2->W4 No (Pure Hydrocarbons)

Decision matrix for the segregation and disposal of halogenated laboratory waste.

IV. References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois. Available at:[Link]

  • PIPERIDINE - Safety and Industrial Applications. Ataman Kimya. Available at: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol
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Reactant of Route 2
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol
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